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  • Product: 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
  • CAS: 115951-61-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, owing to its structural similarity to endogenou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, owing to its structural similarity to endogenous purines, which allows for its interaction with a wide array of biological targets.[1] This structural motif is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of biological activities, including but not limited to, kinase inhibition, and antimicrobial and anticancer properties.[2] This guide provides a comprehensive technical overview of a key derivative, 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, a crucial building block for the synthesis of more complex, biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental for its application in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and General Properties
PropertyValueSource
Chemical Name 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid[3]
CAS Number 115951-61-6[1][3]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Appearance Predicted to be a solid
Predicted Physicochemical Data
PropertyPredicted ValueNotes
Melting Point >300 °CImidazopyridine carboxylic acids are often high-melting solids due to strong intermolecular hydrogen bonding.
pKa Carboxylic Acid: ~4-5; Imidazole N-H: ~12-13; Pyridine N: ~4-5The carboxylic acid is expected to be the most acidic proton. The basicity of the pyridine nitrogen will be influenced by the fused imidazole ring.[4][5]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.The carboxylic acid and heterocyclic nitrogens provide polarity, while the fused ring system contributes to its rigidity and potential for crystal lattice packing, affecting solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group, and the N-H proton of the imidazole ring. The chemical shifts will be influenced by the electronic effects of the carboxylic acid and the fused ring system. Based on data from related structures, the aromatic protons are expected in the range of δ 7.0-8.5 ppm, and the methyl protons around δ 2.5 ppm.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic and heterocyclic carbons will appear in the δ 110-160 ppm region, while the methyl carbon will be observed upfield, around δ 15-25 ppm.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (imidazole): A moderate band around 3100-3000 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=N and C=C stretches (aromatic rings): Multiple bands in the 1620-1450 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 178.1. Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group.[11]

Synthesis and Purification

The synthesis of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be achieved through a multi-step process, typically starting from a substituted diaminopyridine. The following is a representative synthetic protocol based on established methodologies for analogous compounds.[6][12][13][14]

Synthetic Workflow

SynthesisWorkflow Start 2,3-Diaminopyridine-5-carboxylic acid Step1 Cyclization with Acetic Anhydride Start->Step1 Intermediate 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid Step1->Intermediate HPLCWorkflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis DrugDev Scaffold Imidazo[4,5-b]pyridine Core (Purine Isostere) Intermediate 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (Key Building Block) Scaffold->Intermediate Modification Chemical Modification (e.g., Amide Coupling) Intermediate->Modification Library Compound Library Generation Modification->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

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Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Methyl-3H-imidazo[4,5-b]pyridine Derivatives

This technical guide provides a comprehensive overview of the mechanisms of action for 2-methyl-3H-imidazo[4,5-b]pyridine derivatives, a class of compounds demonstrating significant therapeutic potential. As structural a...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the mechanisms of action for 2-methyl-3H-imidazo[4,5-b]pyridine derivatives, a class of compounds demonstrating significant therapeutic potential. As structural analogs of purines, these derivatives have been the focus of extensive research, revealing a diverse range of biological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular targets and cellular pathways modulated by these compounds.

Core Principles: The Versatility of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2][3] This mimicry enables these derivatives to function as competitive inhibitors for enzymes that recognize purine-based substrates, such as kinases. The versatility of this scaffold allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]

Primary Mechanisms of Action

The primary mechanism of action for many 2-methyl-3H-imidazo[4,5-b]pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes.[2][5] Additionally, interactions with nucleic acids and other enzymes contribute to their biological effects.

Kinase Inhibition: A Dominant Therapeutic Strategy

A significant number of 2-methyl-3H-imidazo[4,5-b]pyridine derivatives have been developed as potent kinase inhibitors.[2] Their efficacy stems from their ability to compete with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways essential for cell proliferation and survival.

Several derivatives have been identified as potent inhibitors of Aurora kinases A, B, and C.[6][7][8] These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers.[5] Inhibition of Aurora kinases by these compounds leads to mitotic arrest and apoptosis in cancer cells. For instance, the compound CCT137690 is a potent inhibitor of Aurora kinases with IC50 values in the nanomolar range.[6]

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Specific 3H-imidazo[4,5-b]pyridine derivatives have been designed as selective mTOR inhibitors, demonstrating nanomolar inhibitory activity and potency against human breast and ovarian cancer cells.[9]

A series of 3H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as novel inhibitors of mixed-lineage protein kinase 3 (MLK3).[10] MLK3 is implicated in several human cancers and neurodegenerative diseases, and potent inhibitors from this class have shown IC50 values in the low nanomolar range.[10]

Novel imidazo[4,5-b]pyridine derivatives have shown significant anticancer activity through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[11][12] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[11]

Interaction with Nucleic Acids

Certain tetracyclic imidazo[4,5-b]pyridine derivatives have demonstrated the ability to bind to DNA and RNA.[1] This suggests a mechanism of action involving the intercalation into the DNA helix or binding to specific RNA structures, which can interfere with replication, transcription, and translation, leading to cytostatic effects.[1]

Cyclooxygenase (COX) Inhibition

Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been shown to inhibit COX-1 and COX-2 enzymes.[13][14][15] These enzymes are central to the inflammatory cascade, and their inhibition provides a basis for the anti-inflammatory properties observed with these compounds. Molecular docking studies have revealed that these derivatives can bind to the active site of COX-2 in a manner similar to selective COX-2 inhibitors like celecoxib.[13]

Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action of 2-methyl-3H-imidazo[4,5-b]pyridine derivatives, a series of well-established experimental protocols are employed.

Kinase Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of the compounds against specific kinases.

Methodology:

  • Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Procedure:

    • A reaction mixture containing the kinase, substrate, and varying concentrations of the test compound is prepared in a suitable buffer.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at a controlled temperature for a specific duration.

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

    • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell Proliferation and Cytotoxicity Assays

Objective: To assess the effect of the compounds on the growth and viability of cancer cell lines.

Methodology (MTT Assay):

  • Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media.[16][12]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple crystalline product.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.

Apoptosis Assays

Objective: To determine if the compounds induce programmed cell death (apoptosis).

Methodology (Caspase-Glo 3/7 Assay):

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Procedure:

    • The Caspase-Glo 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, is added to the cells.

    • If caspases 3 and 7 are active (a hallmark of apoptosis), the substrate is cleaved, and a luminescent signal is produced.

    • The luminescence is measured using a luminometer.

    • An increase in luminescence compared to untreated cells indicates the induction of apoptosis.

Visualizing the Mechanisms

Diagrams illustrating key signaling pathways and experimental workflows provide a clearer understanding of the complex mechanisms of action.

Caption: Generalized kinase inhibition pathway by 2-methyl-3H-imidazo[4,5-b]pyridine derivatives.

Experimental_Workflow Start Synthesized Compound Kinase_Assay In Vitro Kinase Assay (Determine IC50) Start->Kinase_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT116) Start->Cell_Culture Mechanism_Confirmation Confirm Mechanism of Action Kinase_Assay->Mechanism_Confirmation MTT_Assay Cell Proliferation Assay (MTT) (Determine GI50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) MTT_Assay->Apoptosis_Assay If potent Apoptosis_Assay->Mechanism_Confirmation

Caption: Experimental workflow for elucidating the mechanism of action.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-methyl-3H-imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies have revealed that modifications at the 2, 3, 6, and 7-positions can significantly impact potency and selectivity.[6][17] For example, the introduction of specific side chains can enhance oral bioavailability and in vivo efficacy.[6] A thorough understanding of SAR is crucial for the rational design of next-generation derivatives with improved therapeutic profiles.

Conclusion

2-Methyl-3H-imidazo[4,5-b]pyridine derivatives represent a promising class of therapeutic agents with diverse mechanisms of action. Their ability to inhibit key cellular targets, particularly protein kinases, underscores their potential in oncology and inflammatory diseases. The continued exploration of this versatile scaffold, guided by a deep understanding of their mechanistic underpinnings and structure-activity relationships, will undoubtedly pave the way for the development of novel and effective therapies.

References

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. Available at: [Link]

  • Perin, N., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Yoon, H.R., et al. (2022). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. ChEMBL. Available at: [Link]

  • Xu, Y., et al. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. PubMed. Available at: [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. Available at: [Link]

  • Sajith, A.M., et al. (2014). Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. Available at: [Link]

  • Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Sajith, A.M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed. Available at: [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]

  • He, W., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. Available at: [Link]

  • Yildiz, I. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link]

  • Shelke, R.N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Available at: [Link]

  • Kamal, A., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. Available at: [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2020). Pyridine Moiety: Recent Advances in Cancer Treatment. Infectious Disease and Therapy. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). ResearchGate. Available at: [Link]

  • El-Badry, O.M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available at: [Link]

  • Karczmarzyk, Z., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Kamal, A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC. Available at: [Link]

  • Kamal, A., et al. (2016). Scheme 1 Synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives... ResearchGate. Available at: [Link]

  • Sebbar, N.K., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Wang, L., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]

  • Karczmarzyk, Z., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link]

  • Wang, J., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. Available at: [Link]

  • Sajith, A.M., et al. (2014). Figure 2 from Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Semantic Scholar. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Available at: [Link]

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Exploratory

2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid: Molecular Weight, Exact Mass, and Analytical Characterization Guide

Executive Summary In modern drug discovery and medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds. Among these, 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS: 115951-61-6) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds. Among these, 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS: 115951-61-6) is a highly valuable building block. Acting as a purine bioisostere, it is frequently utilized in the design of kinase inhibitors and targeted therapeutics. This technical whitepaper provides an authoritative breakdown of its physicochemical properties, structural logic, and the self-validating analytical methodologies required for its precise characterization.

Physicochemical Fundamentals

The distinction between average molecular weight and monoisotopic exact mass is a foundational concept that dictates experimental design. Molecular weight accounts for the natural isotopic distribution of elements and is strictly used for macroscopic stoichiometry (e.g., calculating molarity for biological assays or synthetic scaling). Conversely, the exact mass is calculated using only the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O) and is the critical parameter for High-Resolution Mass Spectrometry (HRMS) identification[1].

Table 1: Quantitative Chemical Properties
PropertyValueAnalytical Significance
Chemical Formula C 8​ H 7​ N 3​ O 2​ Defines the atomic composition and degree of unsaturation.
Average Molecular Weight 177.16 g/mol Essential for synthetic scaling and reagent stoichiometry[2].
Monoisotopic Exact Mass 177.0538 DaCritical target value for HRMS and metabolite identification[1].
CAS Registry Number 115951-61-6Primary identifier for regulatory and compliance tracking[3].

Structural Logic and Pharmacophore Utility

The architectural design of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is highly intentional. Each functional group plays a specific role in modulating both the physicochemical properties and the binding affinity of derived drug candidates.

StructuralLogic Core Imidazo[4,5-b]pyridine Core (Purine Bioisostere) Binding Target Protein Binding (Kinase Hinge Region) Core->Binding H-Bonding Methyl 2-Methyl Group (Steric Shielding) Methyl->Binding Hydrophobic Carboxyl 7-Carboxylic Acid (Electrostatic Anchor) Carboxyl->Binding Salt Bridge

Structural pharmacophore logic of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

  • The Imidazo[4,5-b]pyridine Core: Functions as a rigid, planar scaffold that mimics the adenine ring of ATP. It readily engages in hydrogen bonding with the hinge region of kinases.

  • The 2-Methyl Substitution: Introduces localized steric bulk and increases lipophilicity compared to the unsubstituted analog. This modification can dictate the rotational conformation of the molecule and improve membrane permeability.

  • The 7-Carboxylic Acid: Acts as a strong hydrogen bond donor/acceptor. In physiological environments, it ionizes to form a carboxylate, enabling potent salt-bridge interactions with basic amino acid residues (such as lysine or arginine) in target binding pockets.

Self-Validating HRMS Protocol for Exact Mass Determination

To definitively confirm the identity of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, analytical scientists rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is designed as a self-validating system, ensuring that mass accuracy is strictly maintained and false positives are eliminated.

LCMS_Workflow A Sample Prep (MeOH matrix) B UHPLC Separation (C18, Gradient) A->B C ESI+ Ionization (Protonation) B->C D HRMS Detection (Orbitrap/TOF) C->D E Mass Validation (m/z 178.0611) D->E

LC-MS/MS workflow for exact mass validation of the imidazo[4,5-b]pyridine derivative.

Step 1: Matrix Preparation and Internal Calibration
  • Action: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Spike the sample with a known lock-mass calibrant (e.g., Leucine Enkephalin, exact mass [M+H] + = 556.2766).

  • Causality: Methanol ensures complete dissolution of the moderately polar carboxylic acid. The lock-mass calibrant provides real-time mass axis correction, ensuring that any deviation in the target m/z is due to the sample itself, rather than instrument drift.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes. Mobile Phase A is Water + 0.1% Formic Acid.

  • Causality: The C18 stationary phase retains the compound based on its lipophilic 2-methyl group and aromatic core. Formic acid serves a dual purpose: it suppresses the ionization of the carboxylic acid (keeping it neutral for better column retention) while providing an abundant source of protons for downstream positive-mode ionization.

Step 3: Electrospray Ionization (ESI+)
  • Action: Operate the ESI source in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Causality: The basic nitrogen atoms in the imidazo[4,5-b]pyridine core readily accept a proton from the acidic mobile phase. This generates the [M+H] + pseudomolecular ion.

Step 4: High-Resolution Detection and Isotopic Validation
  • Action: Scan m/z 100-1000 at a resolution of 70,000 (at m/z 200). Extract the chromatogram for the theoretical [M+H] + mass of 178.0611 m/z (Calculated as Exact Mass 177.0538 Da + Proton Mass 1.0073 Da).

  • Causality: High resolution separates the target ion from nominal mass interferences. To self-validate the result, the analyst must compare the observed M+1 ( 13 C isotope) peak intensity against the theoretical ~8.8% abundance (due to the presence of 8 carbon atoms). A match in both exact mass (< 5 ppm error) and isotopic pattern confirms the chemical identity without ambiguity.

References

  • Sapphire Bioscience. "2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | Sapphire Bioscience". Sapphire Bioscience Catalog.2

  • PubChemLite. "Explore - PubChemLite - B". University of Luxembourg / PubChem. 1

  • NextSDS. "3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, 7-methyl - NextSDS". Chemical Substance Information. 3

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Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation Protocol for 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Executive Summary & Biological Context 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS: 115951-61-6) is a highly polar, amphoteric heterocyclic compound. It serves as a critical building block and intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS: 115951-61-6) is a highly polar, amphoteric heterocyclic compound. It serves as a critical building block and intermediate in medicinal chemistry, most notably in the design and synthesis of novel imidazopyridine-based [1] [3].

From an analytical perspective, this compound presents significant chromatographic challenges. Its zwitterionic nature at physiological pH results in poor retention on standard alkyl-bonded reversed-phase (RP) columns, while its multiple basic nitrogen atoms frequently cause severe peak tailing due to secondary interactions with residual silanols. This application note details the causality, theoretical grounding, and step-by-step protocols for two orthogonal high-performance liquid chromatography (HPLC) methods: a robust, stability-indicating Low-pH RP-HPLC method and an LC-MS compatible HILIC method .

Physicochemical Profiling & Chromatographic Causality

To design a self-validating chromatographic system, method development must begin with the physicochemical realities of the analyte.

Table 1: Physicochemical Properties
ParameterValue / DescriptionChromatographic Implication
Molecular Formula C₈H₇N₃O₂Highly polar; low intrinsic hydrophobicity.
Molecular Weight 177.16 g/mol Elutes near the void volume on standard C18.
pKa₁ (Carboxylic Acid) ~ 3.0 - 4.0Deprotonated (anionic) at neutral pH.
pKa₂ (Imidazopyridine N) ~ 5.0 - 6.0Protonated (cationic) at acidic pH.
Isoelectric Point (pI) ~ 4.5Exists as a highly polar zwitterion at pH 4-5.
Mechanistic Insights: The "Why" Behind the Method

Standard C18 columns fail to retain this compound at pH 7.0 because the molecule exists as a zwitterion, possessing a net charge near zero but an extremely high polarity that favors the aqueous mobile phase.

Strategy 1: Low-pH Reversed-Phase (RP-HPLC) By lowering the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA), the carboxylic acid is fully protonated (neutralized), and the basic imidazopyridine nitrogens become fully protonated (cationic). To retain this polar cation, we utilize a highly aqueous mobile phase combined with a polar-embedded or high-strength silica C18 column (e.g., [2]). The HSS T3 phase resists "phase collapse" (dewetting) in 100% aqueous conditions. Furthermore, the TFA acts as a volatile ion-pairing reagent, forming a transient, more hydrophobic complex with the cationic analyte to drive retention.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC) For LC-MS/MS applications where TFA causes severe ion suppression, orthogonal retention is achieved using HILIC. By employing a zwitterionic stationary phase (ZIC-HILIC) and an organic-rich mobile phase buffered with ammonium formate (pH 3.0), the polar analyte partitions into the water-enriched layer on the stationary phase surface, providing excellent retention and MS sensitivity.

Method Development Logic & Interaction Models

HPLC_Workflow A 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (Zwitterionic, Highly Polar) B Chromatographic Challenge: Poor Retention on Standard C18 A->B C Select pH & Phase Strategy B->C D Strategy 1: Low pH RP-HPLC (pH ~2.5 with 0.1% TFA) C->D E Strategy 2: HILIC (pH 3.0 with NH4Formate) C->E F Protonates COOH & N Requires Polar-Retentive C18 (e.g., Waters HSS T3) D->F G Retains Polar Zwitterion Ideal for LC-MS/MS (e.g., ZIC-HILIC) E->G

Decision tree for selecting HPLC strategies for zwitterionic imidazopyridines.

Retention_Mechanism Analyte Protonated Analyte (Cationic at pH 2.5) TFA TFA Anion (Ion-Pairing) Analyte->TFA Electrostatic Attraction Phase Polar-Embedded C18 (Stationary Phase) Analyte->Phase Direct Hydrophobic & Polar Interaction TFA->Phase Hydrophobic Retention

Mechanistic model of mixed-mode retention on a polar-embedded C18 phase at low pH.

Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC (UV Detection)

This method is optimized for purity assessment, reaction monitoring, and stability-indicating assays.

Equipment & Materials:

  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Waters XSelect HSS T3, 100 × 2.1 mm, 2.5 µm (or equivalent polar-retained C18).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 2.0 µL

  • Detection: UV at 254 nm (primary) and 280 nm.

  • Sample Diluent: 95:5 Water:Acetonitrile (Avoid strong organic diluents to prevent peak distortion).

Table 2: RP-HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 98 2 Initial
1.0 98 2 Isocratic hold (Retains polar analyte)
6.0 40 60 Linear gradient
7.0 10 90 Column wash
8.5 10 90 Isocratic wash
8.6 98 2 Re-equilibration

| 12.0 | 98 | 2 | End |

Protocol B: Orthogonal HILIC Method (LC-MS Compatible)

This method is designed for high-sensitivity quantitation (e.g., pharmacokinetics) where TFA must be avoided.

Equipment & Materials:

  • Column: SeQuant ZIC-HILIC, 100 × 2.1 mm, 3.5 µm (or BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: Ionic strength is critical in HILIC to disrupt secondary electrostatic interactions).

  • Mobile Phase B: LC-MS grade Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 1.0 µL

  • Detection: ESI-MS/MS (Positive Ion Mode,[M+H]+ = 178.1)

  • Sample Diluent: 20:80 Water:Acetonitrile (Critical: Samples must be dissolved in high organic content for HILIC to prevent poor peak shape).

Table 3: HILIC Gradient Program

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) Curve
0.0 5 95 Initial
1.5 5 95 Isocratic hold
7.0 40 60 Linear gradient (Elution of analyte)
8.0 50 50 Column wash
9.5 50 50 Isocratic wash
9.6 5 95 Re-equilibration

| 15.0 | 5 | 95 | End |

System Suitability & Validation Criteria

To ensure the RP-HPLC method (Protocol A) operates as a self-validating system, the following system suitability criteria must be met prior to sample analysis. These parameters confirm that the ion-pairing mechanism and column inertness are functioning correctly.

Table 4: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Rationale
Retention Time (RT) Precision %RSD ≤ 1.0% (n=6) Ensures mobile phase preparation and pump delivery are consistent.
Peak Area Precision %RSD ≤ 2.0% (n=6) Validates autosampler precision and analyte stability in diluent.
Tailing Factor (USP) T ≤ 1.5 Confirms suppression of secondary silanol interactions by TFA.
Theoretical Plates (N) N ≥ 5,000 Verifies column efficiency and proper phase-wetting.

| Signal-to-Noise (S/N) at LOQ | S/N ≥ 10 | Ensures reliable integration at the lower limit of quantitation. |

References

  • Seung, C. L., Hyun, T. K., Choul, H. P., et al. "Design, synthesis and biological evaluation of novel imidazopyridines as potential antidiabetic GSK-3β inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4221-4224. URL:[Link]

  • Maziarz, M., Naughton, S., Rainville, P. D. "Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances." Waters Corporation Application Notes, 2020. URL:[Link]

  • Xu, Y., et al. "Pyridoimidazole compounds and preparation method thereof." Chinese Patent CN103788086A, 2014.
Application

Application Note: In Vivo Dosing Protocols for 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid

Introduction & Scientific Rationale 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS: 115951-61-6) is a highly versatile nitrogen-containing fused heterocyclic compound [1]. In contemporary drug discovery, the i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS: 115951-61-6) is a highly versatile nitrogen-containing fused heterocyclic compound [1]. In contemporary drug discovery, the imidazo[4,5-b]pyridine-7-carboxylic acid scaffold serves as a privileged pharmacophore and critical intermediate for the development of potent, ATP-competitive Glycogen Synthase Kinase-3β (GSK-3β) inhibitors [4].

GSK-3β is a constitutively active serine/threonine kinase that plays a central role in energy metabolism and cellular apoptosis. In the context of metabolic syndrome and Type 2 Diabetes (T2D), chronic overactivation of GSK-3β suppresses glycogen synthesis and drives glucolipotoxicity-induced pancreatic β-cell death [2]. Pharmacological inhibition of GSK-3β using imidazopyridine derivatives has been shown to preserve β-cell mass, enhance insulin sensitivity, and reduce hepatic steatosis in vivo [3].

This application note provides a comprehensive, self-validating in vivo protocol for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD)/efficacy of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (hereafter referred to as 2-Me-IP7C ) and its direct derivatives in murine metabolic models.

Mechanism of Action (MoA)

The therapeutic rationale for dosing 2-Me-IP7C relies on its ability to modulate the PI3K/AKT/GSK-3β signaling axis. Under normal physiological conditions, insulin signaling activates AKT, which phosphorylates GSK-3β at Ser9, thereby inhibiting it. In insulin-resistant states, this inhibitory phosphorylation is lost. 2-Me-IP7C acts as a competitive inhibitor at the ATP-binding pocket of GSK-3β, artificially restoring the suppressed state of the kinase, which subsequently disinhibits glycogen synthase and prevents pro-apoptotic signaling in pancreatic islets [2, 3].

MoA Insulin Insulin Receptor Activation PI3K PI3K / AKT Signaling Insulin->PI3K GSK3B GSK-3β (Constitutively Active) PI3K->GSK3B Inhibitory Phosphorylation Metabolism Glycogen Synthesis & Glucose Uptake GSK3B->Metabolism Suppresses BetaCell Pancreatic β-Cell Preservation GSK3B->BetaCell Induces Apoptosis Inhibitor 2-Methyl-3H-imidazo[4,5-b] pyridine-7-carboxylic acid Inhibitor->GSK3B Competitive Inhibition

Mechanism of action for GSK-3β inhibition in metabolic regulation and β-cell survival.

Formulation and Pharmacokinetics (PK) Protocol

Causality in Formulation Design

Imidazopyridine carboxylic acids often exhibit amphoteric behavior and planar stacking, leading to poor aqueous solubility at neutral pH. To ensure a self-validating systemic exposure model, the formulation must prevent in vivo precipitation (which would cause erratic absorption and artificially low bioavailability). We utilize a co-solvent/surfactant system that capitalizes on the compound's solubility in polar aprotic solvents while maintaining physiological tolerability.

Step-by-Step Formulation (PO & IV)
  • Weighing : Accurately weigh the required mass of 2-Me-IP7C powder.

  • Solubilization : Add DMSO to achieve 5% of the final target volume. Vortex vigorously until the solution is completely clear. Validation step: Any turbidity here indicates degradation or impurities.

  • Surfactant Addition : Add Solutol HS15 (10% final volume) and sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution : Dropwise, add sterile 0.9% Saline (85% final volume) under continuous magnetic stirring. The slow addition prevents the localized crashing out of the lipophilic scaffold.

PK Dosing and Sampling Workflow

To establish the baseline clearance and oral bioavailability ( F% ), a standard crossover or parallel PK study in C57BL/6J mice is required.

  • Intravenous (IV) : 2 mg/kg via tail vein injection.

  • Oral (PO) : 10 mg/kg via oral gavage.

  • Sampling : Collect 20 µL of blood via saphenous vein puncture at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Analysis : Extract plasma via centrifugation (2000 x g, 10 min, 4°C) and quantify using LC-MS/MS against a standard curve.

Table 1: Target Pharmacokinetic Parameters for Imidazopyridine Scaffolds
ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Biological Significance
C max​ N/A> 1,500 ng/mLEnsures target engagement above the cellular IC 50​ .
T max​ N/A0.5 – 2.0 hIndicates rapid gastrointestinal absorption.
T 1/2​ 3.0 – 5.5 h4.0 – 6.0 hSupports a once-daily (QD) in vivo dosing regimen.
AUC 0−∞​ ~ 4,000 hng/mL~ 12,000 hng/mLTotal systemic exposure.
Bioavailability (F%) 100%> 50%Validates the oral efficacy potential of the compound.

In Vivo Efficacy Protocol: Diet-Induced Obesity (DIO) Model

Causality in Model Selection

The Diet-Induced Obese (DIO) C57BL/6J mouse model is the gold standard for evaluating GSK-3β inhibitors. Unlike genetic models (e.g., db/db mice) which have a broken leptin signaling axis, DIO mice develop insulin resistance and secondary β-cell failure through physiological glucolipotoxicity, closely mimicking human T2D pathogenesis[2].

Workflow Acclimation Acclimation (1 Week) Diet High-Fat Diet Induction (8 Weeks) Acclimation->Diet Grouping Baseline OGTT & Randomization Diet->Grouping Dosing Daily PO Dosing (4-8 Weeks) Grouping->Dosing Analysis Endpoint Analysis: Histology & PK/PD Dosing->Analysis

In vivo experimental timeline for evaluating efficacy in Diet-Induced Obese (DIO) mouse models.

Step-by-Step Efficacy Methodology

Phase 1: Disease Induction

  • Procure 6-week-old male C57BL/6J mice. Acclimate for 1 week on a standard chow diet.

  • Switch the diet to a 60% kcal High-Fat Diet (HFD) for 8 weeks to induce obesity, hyperinsulinemia, and baseline glucose intolerance.

Phase 2: Baseline Profiling & Randomization

  • Fast the mice for exactly 6 hours (morning fasting). Causality: Overnight fasting induces a catabolic starvation state in mice, artificially skewing insulin dynamics. A 6-hour fast accurately reflects basal metabolic rate.

  • Perform an Oral Glucose Tolerance Test (OGTT) by administering 2 g/kg D-glucose PO. Measure blood glucose via tail snip at 0, 15, 30, 60, and 120 minutes.

  • Randomize mice into 4 groups (n=10/group) based on body weight and OGTT AUC to ensure uniform disease baseline:

    • Group 1: HFD + Vehicle (PO, QD)

    • Group 2: HFD + 2-Me-IP7C (10 mg/kg, PO, QD)

    • Group 3: HFD + 2-Me-IP7C (30 mg/kg, PO, QD)

    • Group 4: HFD + Metformin (250 mg/kg, PO, QD) - Positive Control

Phase 3: Chronic Dosing & In-Life Readouts

  • Administer treatments daily via oral gavage for 28 to 42 days.

  • Record body weights and non-fasted blood glucose twice weekly.

  • At Week 4, perform an Insulin Tolerance Test (ITT): Fast mice for 4 hours, inject 0.75 U/kg recombinant human insulin IP, and measure glucose clearance over 120 minutes. Validation: A steeper glucose drop in treated groups validates the restoration of peripheral insulin sensitivity.

Phase 4: Endpoint Necropsy & Histology

  • Euthanize mice via CO2 asphyxiation. Immediately collect trunk blood for serum insulin and lipid panel quantification.

  • Harvest the pancreas, fix in 10% neutral buffered formalin, and embed in paraffin.

  • Perform immunofluorescence staining for Insulin (β-cells) and Glucagon (α-cells) to quantify β-cell mass preservation and islet architecture.

Data Presentation & Expected Outcomes

The efficacy of 2-Me-IP7C as a GSK-3β inhibitor is validated by a combination of systemic metabolic improvements and localized tissue preservation.

Table 2: Expected Efficacy Readouts in DIO Mice (Day 28)
Readout MetricHFD + VehicleHFD + 2-Me-IP7C (30 mg/kg)Biological Interpretation
Fasting Blood Glucose > 200 mg/dL< 150 mg/dLReduction in hepatic gluconeogenesis.
OGTT AUC 0−120​ Highly ElevatedSignificantly ReducedImproved glucose clearance and tolerance.
Fasting Serum Insulin > 3.0 ng/mL1.0 – 1.5 ng/mLResolution of compensatory hyperinsulinemia.
HOMA-IR Index > 15.0< 8.0Direct validation of restored insulin sensitivity.
Islet β-Cell Mass Severe ApoptosisPreserved ArchitectureProtection against glucolipotoxicity-induced death.

References

  • Sapphire Bioscience. 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid Product Specifications. 1

  • Kim KM, Lee KS, Lee Y, et al. "Anti-diabetic efficacy of KICG1338, a novel glycogen synthase kinase-3β inhibitor, and its molecular characterization in animal models of type 2 diabetes and insulin resistance." Molecular and Cellular Endocrinology, 2015. 2

  • Mehana AE, et al. "Pharmacological inhibitors of β-cell dysfunction and death as therapeutics for diabetes." Frontiers in Endocrinology, 2023. 3

  • Google Patents. CN103788086A - Pyridoimidazole compounds and preparation method thereof. 4

Sources

Method

Application Note: Amide Coupling Strategies for 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid

Executive Summary & Substrate Profiling 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS: 115951-61-6) is a highly versatile building block in medicinal chemistry[1]. The imidazo[4,5-b]pyridine scaffold acts as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS: 115951-61-6) is a highly versatile building block in medicinal chemistry[1]. The imidazo[4,5-b]pyridine scaffold acts as a purine isostere, making it a privileged structure for targeting kinases (e.g., GSK3β) and enzymes like Fibroblast Activation Protein (FAP) in oncology and neurodegeneration[2].

However, performing amide couplings at the 7-position of this heterocycle presents distinct physicochemical challenges:

  • Zwitterionic Character: The presence of basic imidazopyridine nitrogens and an acidic carboxylate drastically reduces solubility in standard organic solvents (DCM, THF), necessitating polar aprotic solvents (DMF, DMSO).

  • Electronic Deficiency: The pyridine ring withdraws electron density from the 7-carboxylate. While this increases the electrophilicity of the active ester (making it highly reactive toward amines), it also makes the intermediate highly susceptible to hydrolysis if trace water is present.

  • Tautomerism: The imidazole ring exists in a dynamic equilibrium between the 1H and 3H tautomers, which can influence the local electronic environment during activation.

Pharmacological_Context Imidazo Imidazo[4,5-b]pyridine Scaffold Purine Purine Isostere Recognition Imidazo->Purine Kinase Kinase/Enzyme Binding (e.g., GSK3β, FAP) Purine->Kinase Effect Therapeutic Efficacy Kinase->Effect

Logical relationship of imidazo[4,5-b]pyridine scaffolds in drug design.

Mechanistic Insights & Reagent Selection

To achieve high-yielding amide bonds with this substrate, the choice of coupling reagent and base must be tailored to overcome its electronic and solubility constraints[3].

HATU / DIPEA (The Gold Standard for Discovery): HATU is the premier choice for electron-deficient and heteroaromatic carboxylic acids[4]. The causality behind its success lies in the formation of the HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides an anchimeric (neighboring group) effect, pre-organizing the incoming amine through hydrogen bonding and accelerating the nucleophilic attack. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the highly reactive uronium species.

T3P / Pyridine (The Scale-Up Champion): Propylphosphonic anhydride (T3P) is an exceptional reagent for scale-up and process chemistry[5]. It activates the carboxylic acid to form a mixed phosphonate anhydride. Because T3P and its byproducts are highly water-soluble, purification often requires only a simple aqueous wash, avoiding the tedious chromatography required to remove the tetramethylurea byproduct generated by HATU. For deactivated substrates, using pyridine as the base acts as a nucleophilic catalyst, significantly boosting the reaction rate.

EDC / HOBt (The Classic Approach): While EDC/HOBt is a staple in peptide synthesis[6], it is generally less efficient for the 7-carboxylic acid of imidazo[4,5-b]pyridines. The HOBt active ester lacks the neighboring group acceleration of HOAt, often leading to sluggish reactions and incomplete conversion when coupled with sterically hindered or electron-deficient amines[4].

Quantitative Data Presentation

The following table summarizes the performance metrics of common coupling systems specifically applied to electron-deficient heteroaromatic carboxylic acids like 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

Coupling SystemActivation TimeTypical Yield RangeByproduct RemovalBest Application Context
HATU / DIPEA 15 - 30 min85% - 98%Difficult (Chromatography req.)Milligram-scale discovery, unreactive amines
T3P / Pyridine 30 - 60 min75% - 90%Easy (Aqueous wash)Gram-scale synthesis, process chemistry
EDC / HOBt 60 - 120 min50% - 75%Moderate (Aqueous wash)Highly reactive aliphatic amines

Experimental Workflows

Experimental_Workflow Substrate 2-Methyl-3H-imidazo[4,5-b] pyridine-7-carboxylic acid Activation Activation Phase (HATU/DIPEA or T3P) Substrate->Activation Base + Coupling Reagent ActiveEster Active Ester Intermediate (OAt or Phosphonate) Activation->ActiveEster Amide Target Amide Product ActiveEster->Amide + Amine Amine Amine Addition (Nucleophilic Attack) Amine->Amide Workup Aqueous Workup & Purification Amide->Workup

Experimental workflow for the amide coupling of heteroaromatic carboxylic acids.

Step-by-Step Methodologies

Protocol A: HATU-Mediated Amidation (Discovery Scale)

This protocol is optimized for maximum conversion with challenging, sterically hindered, or electron-deficient amines.

  • Preparation: In an oven-dried flask under an argon atmosphere, suspend 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (1.0 equiv, e.g., 177 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous DIPEA (3.0 equiv, 522 µL). Causality note: Excess base is critical because the starting material often exists as a zwitterion, and complete carboxylate formation is required before adding the coupling agent.

  • Activation: Add HATU (1.1 equiv, 418 mg) in one portion. Stir the mixture at room temperature for 20 minutes. The solution will typically transition to a clear yellow/orange color as the active HOAt ester forms.

  • Coupling: Add the target amine (1.2 equiv). If the amine is a hydrochloride salt, add an additional 1.2 equiv of DIPEA. Stir at room temperature for 2 to 12 hours.

  • Workup: Quench the reaction by diluting with Ethyl Acetate (30 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 5% aqueous LiCl (to remove DMF, 3 × 15 mL), and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: T3P-Mediated Amidation (Scale-Up)

This protocol is designed for clean reaction profiles and simplified downstream processing.

  • Preparation: Suspend the carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous EtOAc or THF (0.5 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv). Causality note: Pyridine is preferred over DIPEA here as it acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction with the bulky phosphonate.

  • Activation/Coupling: Cool the mixture to 0 °C. Dropwise, add T3P (50% wt. solution in EtOAc, 1.5 equiv).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. (Heat to 60 °C if the amine is highly deactivated).

  • Workup: Dilute with EtOAc. Wash the organic phase with saturated aqueous NaHCO₃ (2 × 20 mL) and water (20 mL). The water-soluble phosphonate byproducts partition entirely into the aqueous phase. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude amide, which often requires no further column chromatography.

Troubleshooting & Self-Validation

To ensure the scientific integrity of the workflow, incorporate the following self-validating checks:

  • Validation of the Activation Step: Before adding the amine in Protocol A, remove a 5 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol. Analyze this sample via LC-MS. The presence of the methyl ester mass ( m/z 192.1 for [M+H]+ ) confirms that the active HOAt ester was successfully formed and is competent for nucleophilic attack.

  • Preventing Guanidinylation: If LC-MS reveals a mass corresponding to the amine + 100 Da, the amine has reacted directly with HATU to form a tetramethylguanidinium byproduct. Solution: Ensure the carboxylic acid is fully pre-activated for 20 minutes before the amine is introduced.

  • Workup pH Monitoring: The imidazo[4,5-b]pyridine core is basic. During aqueous workup, ensure the aqueous layer is maintained at pH > 8 (using NaHCO₃). If the pH drops too low, the product will protonate and be lost to the aqueous phase.

References

  • nextsds.com. "2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid - Chemical Substance Information." NextSDS. Available at: [Link]

  • Dabhi, R. C., et al. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, Growing Science (2022). Available at:[Link]

  • Qian, M., et al. "Microwave-Assisted C-2 Direct Alkenylation of Imidazo[4,5- b ]pyridines: Access to Fluorescent Purine Isosteres." ResearchGate (2004). Available at: [Link]

  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC / NIH (2020). Available at: [Link]

Sources

Application

Application Note: Catalytic Strategies for the Synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid

Executive Summary Imidazo[4,5-b]pyridines are privileged heterocyclic scaffolds in modern drug discovery, functioning as purine bioisosteres with profound applications in oncology, virology, and metabolic disease managem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[4,5-b]pyridines are privileged heterocyclic scaffolds in modern drug discovery, functioning as purine bioisosteres with profound applications in oncology, virology, and metabolic disease management [1, 2]. Specifically, 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS: 115951-61-6) serves as a critical, highly functionalized intermediate for synthesizing complex pharmaceutical active ingredients.

Synthesizing this target presents unique chemical challenges: the amphoteric nature of the product complicates isolation, and the generation of stoichiometric water during the imidazole ring closure often deactivates traditional catalysts. This application note provides an authoritative, in-depth guide to selecting the optimal catalyst system, understanding the mechanistic causality of the cyclization, and executing self-validating experimental protocols.

Mechanistic Causality & Reaction Pathway

The standard retrosynthetic approach to 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves the condensation of 2,3-diaminoisonicotinic acid (2,3-diaminopyridine-4-carboxylic acid) with an acetyl source, such as acetic acid or acetic anhydride.

Causality in Regioselectivity: In the precursor, the 2-amino group is in direct conjugation with the strongly electron-withdrawing pyridine nitrogen, granting it partial amidine character and reducing its nucleophilicity. Consequently, initial acylation preferentially occurs at the 3-amino position—despite its steric proximity to the C4-carboxylic acid. This forms a kinetic mono-acylated intermediate (MW: 195 g/mol ). Subsequent catalyst-driven dehydration forces the intramolecular attack of the 2-amino group onto the amide carbonyl, yielding the thermodynamically stable imidazo[4,5-b]pyridine core (MW: 177 g/mol ).

Pathway A 2,3-Diaminoisonicotinic Acid (MW: 153) C Mono-acylated Intermediate (MW: 195) A->C Catalyst Acylation B Acetic Acid / Equivalent (Acetyl Source) B->C D 2-Methyl-3H-imidazo[4,5-b] pyridine-7-carboxylic acid (MW: 177) C->D Catalyst -H2O (Dehydration)

Figure 1: Mechanistic pathway for the catalytic synthesis of the target imidazo[4,5-b]pyridine.

Catalyst Landscape & Quantitative Data

Historically, harsh Brønsted acids like Polyphosphoric Acid (PPA) were used to drive the dehydration step. However, PPA results in a highly viscous reaction matrix that traps the amphoteric product, leading to severe yield losses during aqueous workup. Modern methodologies favor water-tolerant Lewis acids or reductive cyclization strategies[1, 3].

Quantitative Comparison of Catalyst Systems
Catalyst SystemPrecursorReaction Temp (°C)Time (h)Avg. Yield (%)Mechanistic AdvantagePrimary Limitation
PPA (Polyphosphoric Acid) Diamine15012–2465–75Acts as both solvent and powerful dehydrating agent.Highly viscous; requires massive dilution for workup.
Zn(OTf)₂ (30 mol%) Diamine1104–685–92Water-tolerant Lewis acid; stabilizes the transition state [3].Higher upfront catalyst cost.
SnCl₂·2H₂O / AcOH Nitro-amine906–878–85Bypasses oxidative instability of diamines via in situ reduction.Requires rigorous removal of toxic tin byproducts.
Al³⁺-K10 Clay Diamine1203–580–88Heterogeneous, green, and easily recoverable via filtration [1].Lower turnover frequency; requires vigorous stirring.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By integrating In-Process Controls (IPC) and exploiting the specific physicochemical properties of the target molecule, researchers can guarantee high-purity outputs.

Workflow Step1 1. Reagent Mixing Precursor + AcOH + Catalyst Step2 2. Thermal Activation 100-120°C (Reflux) Step1->Step2 Step3 3. IPC (In-Process Control) LC-MS / TLC Monitoring Step2->Step3 Step4 4. Aqueous Workup Isoelectric Precipitation (pH 4.5-5.5) Step3->Step4 >95% Conversion Fail Incomplete Reaction Add Catalyst/Time Step3->Fail <95% Conversion Step5 5. Isolation Filtration & Recrystallization Step4->Step5 Fail->Step2

Figure 2: Self-validating experimental workflow with integrated in-process controls (IPC).

Protocol A: Zinc Triflate-Catalyzed Condensation (Recommended)

Rationale: Zinc triflate [Zn(OTf)₂] coordinates effectively with the carbonyl oxygen of acetic acid, increasing its electrophilicity. Unlike AlCl₃, Zn(OTf)₂ is not hydrolyzed by the water generated during cyclization, allowing the reaction to proceed to completion without a Dean-Stark trap.

  • Reaction Setup: Charge a round-bottom flask with 2,3-diaminoisonicotinic acid (1.0 eq, 10 mmol) and glacial acetic acid (10.0 eq, acts as both solvent and acetyl source).

  • Catalyst Addition: Add Zn(OTf)₂ (0.3 eq, 3 mmol). Causality: 30 mol% provides the optimal balance between reaction velocity and minimizing heavy-metal waste.

  • Thermal Activation: Heat the mixture to 110°C under a nitrogen atmosphere for 5 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the intermediate amide peak ( [M+H]+=196 ) is <5% and the target product peak ( [M+H]+=178 ) is >95%.

  • Isoelectric Workup: Cool the mixture to room temperature. Transfer to a beaker containing crushed ice. Slowly add 2M NaOH dropwise while monitoring with a pH meter.

    • Causality: The target is amphoteric (basic imidazopyridine nitrogens and acidic carboxyl group). It will dissolve in strong acid or base. Adjusting precisely to its isoelectric point (pH 4.8–5.2) forces the zwitterion to crash out of solution as a fine precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with cold deionized water (3 × 20 mL), and dry in a vacuum oven at 60°C overnight.

Protocol B: Reductive Cyclization via SnCl₂

Rationale: 2,3-diaminopyridines are highly susceptible to oxidative degradation (forming azo compounds). Starting with 2-amino-3-nitroisonicotinic acid and reducing it in situ ensures the nascent, highly reactive diamine is immediately trapped by the acetyl source [1].

  • Reaction Setup: Suspend 2-amino-3-nitroisonicotinic acid (1.0 eq, 10 mmol) in glacial acetic acid (25 mL).

  • Reduction/Cyclization: Add SnCl₂·2H₂O (3.5 eq, 35 mmol). Causality: 3.0 equivalents are stoichiometrically required to reduce the nitro group; the 0.5 eq excess ensures rapid, complete reduction.

  • Thermal Activation: Heat to 90°C for 8 hours. The solution will transition from yellow to a pale, clear solution as the nitro group is reduced and cyclized.

  • IPC: Monitor via TLC (DCM:MeOH 9:1, UV active).

  • Workup: Concentrate the acetic acid under reduced pressure. To remove the tin byproducts, basify the residue with 5M NaOH to pH >12 (forming soluble stannate complexes: [Sn(OH)6​]2− ). Filter any insoluble impurities, then carefully acidify the filtrate with 2M HCl to pH 5.0 to precipitate the pure target compound.

Troubleshooting & Quality Control

Even with robust protocols, the synthesis of imidazo[4,5-b]pyridines can encounter specific side reactions [4].

  • Issue 1: N-Oxide Formation

    • Symptom: LC-MS shows a prominent M+16 peak ( [M+H]+=194 ).

    • Causality: The pyridine nitrogen (N4) is susceptible to oxidation at elevated temperatures in the presence of atmospheric oxygen.

    • Resolution: Strictly degas all solvents with N₂ prior to heating. If the N-oxide has already formed, it can be salvaged via a post-reaction reduction using a catalytic amount of PCl₃ or Raney Nickel hydrogenation.

  • Issue 2: Incomplete Cyclization (Stalled Intermediate)

    • Symptom: High concentration of the mono-acylated intermediate ( [M+H]+=196 ) that does not decrease over time.

    • Causality: The equilibrium of the condensation reaction is being suppressed by excess water accumulation.

    • Resolution: Add 1.5 equivalents of acetic anhydride to the reaction mixture to scavenge the generated water in situ, converting it back into reactive acetic acid.

References

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (NIH PubMed Central) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles Source: Organic Letters (ACS Publications) URL: [Link]

Method

Application Notes and Protocols for the Preparation of 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid and Its Salts

Abstract This document provides a comprehensive guide for the synthesis and salt preparation of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, a key intermediate in the development of pharmacologically active agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis and salt preparation of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, a key intermediate in the development of pharmacologically active agents. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles, detailed experimental procedures, and robust analytical characterization. The synthesis is approached via a multi-step pathway starting from a commercially available pyridine derivative, followed by the formation of the fused imidazole ring and subsequent functional group manipulations. Detailed procedures for the preparation of alkali metal salts are also provided, which are often crucial for improving the physicochemical properties of the active pharmaceutical ingredient (API).

Introduction: Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural analogy to purines. This structural similarity allows molecules containing this core to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2][3] Consequently, derivatives of imidazo[4,5-b]pyridine have been investigated for a multitude of therapeutic applications, including their potential as antiviral, anticancer, and inotropic agents.[2] The 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a particularly important intermediate, as the carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of potential drug candidates. A Chinese patent highlights the importance of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid compounds as crucial intermediates in the synthesis of inhibitors for GSK-3β, Aurora Kinase A, and other enzymes.[4]

Synthetic Pathway Rationale and Overview

The synthesis of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be efficiently achieved through a multi-step sequence. The chosen strategy involves the initial construction of a substituted pyridine ring, followed by the formation of the fused imidazole ring, and finally, the introduction and modification of the desired functional groups. A plausible and efficient synthetic route commences with a substituted cyanopyridine, which is then converted to the key 2,3-diamino intermediate. This intermediate undergoes cyclization to form the imidazopyridine core, and the cyano group is subsequently hydrolyzed to the target carboxylic acid.

This approach is advantageous as it allows for the late-stage introduction of the carboxylic acid functionality, which can be sensitive to some of the reaction conditions used in the earlier steps.

Synthetic_Pathway A 2-Amino-3-nitro-5-cyanopyridine B 2,3-Diamino-5-cyanopyridine A->B Reduction (e.g., Fe/HCl or H2/Pd-C) C 2-Methyl-7-cyano-3H-imidazo[4,5-b]pyridine B->C Cyclization (e.g., Acetic Anhydride) D 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid C->D Hydrolysis (e.g., NaOH(aq), H3O+) E Salts (e.g., Sodium, Potassium, HCl) D->E Salt Formation (e.g., NaOH, KOH, HCl)

Figure 1: Proposed synthetic workflow for 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid and its salts.

Experimental Protocols: Synthesis of the Carboxylic Acid

This section provides detailed, step-by-step protocols for the synthesis of the target carboxylic acid.

Step 1: Synthesis of 2,3-Diamino-5-cyanopyridine

The initial step involves the reduction of a commercially available nitropyridine derivative to the corresponding diaminopyridine.

  • Rationale: The reduction of the nitro group is a standard transformation that can be achieved using various reducing agents. Catalytic hydrogenation or reduction with metals in acidic media are common and effective methods.[5]

  • Protocol:

    • To a stirred solution of 2-amino-3-nitro-5-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent. For catalytic hydrogenation, use 10% Pd/C (0.1 eq) under a hydrogen atmosphere. Alternatively, for metal-based reduction, use iron powder (5.0 eq) and concentrated hydrochloric acid (catalytic amount).

    • If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen (50 psi) and stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • If using iron powder, heat the reaction mixture to reflux for 2-3 hours.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst or excess iron.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-diamino-5-cyanopyridine.

Step 2: Synthesis of 2-Methyl-7-cyano-3H-imidazo[4,5-b]pyridine

The formation of the imidazole ring is achieved through the cyclization of the diaminopyridine with acetic anhydride.

  • Causality behind Experimental Choices: Acetic anhydride serves as both the source of the 2-methyl group and as a dehydrating agent to facilitate the cyclization. The reaction proceeds through the formation of an intermediate diacetylated species, which then undergoes intramolecular cyclization and dehydration.[6]

  • Protocol:

    • Suspend 2,3-diamino-5-cyanopyridine (1.0 eq) in acetic anhydride (5.0-10.0 eq).

    • Heat the mixture to reflux (approximately 140 °C) for 3-5 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-methyl-7-cyano-3H-imidazo[4,5-b]pyridine.

Step 3: Synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid

The final step in the synthesis of the parent acid is the hydrolysis of the cyano group.

  • Protocol:

    • Suspend 2-methyl-7-cyano-3H-imidazo[4,5-b]pyridine (1.0 eq) in a 6M aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 12-24 hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas and by TLC analysis.

    • After complete hydrolysis, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The carboxylic acid will precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

Preparation of Pharmaceutically Acceptable Salts

The formation of salts is a critical step in drug development to enhance the solubility, stability, and bioavailability of an API. Both basic and acidic salts of the title compound can be prepared.

General Considerations for Salt Formation

The choice of the counter-ion is crucial and depends on the desired physicochemical properties of the final salt form. For the carboxylic acid, alkali metal salts such as sodium and potassium salts are common choices to improve aqueous solubility. Hydrochloride salts can also be formed by protonating the basic nitrogen atoms in the imidazopyridine ring system.

Salt_Formation CarboxylicAcid 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid BasicSalt Basic Salt (e.g., Sodium or Potassium Salt) CarboxylicAcid->BasicSalt AcidicSalt Acidic Salt (e.g., Hydrochloride Salt) CarboxylicAcid->AcidicSalt Base Base (e.g., NaOH, KOH) Base->BasicSalt Acid Acid (e.g., HCl) Acid->AcidicSalt

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid

Welcome to the technical support center for 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them, enabling you to troubleshoot and optimize the solubility of this molecule for your specific experimental needs.

Understanding the Molecule: An Amphoteric Heterocycle

2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This characteristic is the key to manipulating its solubility.

  • Acidic Group: The carboxylic acid (-COOH) group can be deprotonated to form a carboxylate (-COO⁻), which is significantly more water-soluble. This typically occurs at a pH above the pKa of the carboxylic acid.

  • Basic Groups: The imidazo[4,5-b]pyridine core contains two nitrogen atoms (one in the imidazole ring and one in the pyridine ring) that can be protonated to form a positively charged species, enhancing aqueous solubility. The imidazole nitrogen is generally more basic than the pyridine nitrogen.[1]

This dual nature results in a characteristic U-shaped solubility-pH profile, with the lowest solubility observed at the isoelectric point (pI), where the net charge of the molecule is zero.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and provides a logical, step-by-step approach to improving the solubility of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

Q1: My compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer. What is happening and how can I fix it?

This phenomenon, often called "crashing out," is a classic sign of a compound with low aqueous solubility. While soluble in a polar aprotic solvent like DMSO, the drastic change in solvent polarity upon addition to an aqueous medium causes the compound to precipitate.

Initial Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay to below its aqueous solubility limit.

  • Optimize DMSO Concentration: High concentrations of DMSO can be toxic to cells.[4][5] It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%.[6] Always include a vehicle control (your aqueous medium with the same final DMSO concentration) in your experiments.[6]

Table 1: General DMSO Tolerance in Cell-Based Assays [4][5][6][7][8]

DMSO ConcentrationGeneral EffectRecommendation
< 0.1%Generally considered safe with minimal effects.Ideal for sensitive cells and long-term exposure.
0.1% - 0.5%Well-tolerated by many robust cell lines.A common range for many in vitro assays.
> 0.5%Increased cytotoxicity may be observed.Avoid if possible; requires rigorous toxicity controls.
Q2: How can I systematically determine the optimal pH for solubilizing my compound?

Given the amphoteric nature of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, pH adjustment is the most powerful initial tool for enhancing its solubility. The goal is to shift the pH of the aqueous medium away from the compound's isoelectric point (pI), where it is least soluble.

The Underlying Principle: Ionization

  • At Low pH (pH < pI): The basic nitrogen atoms in the imidazopyridine ring system will be protonated, forming a more soluble cationic species.

  • At High pH (pH > pI): The carboxylic acid group will be deprotonated, forming a more soluble anionic carboxylate.

Based on the pKa of similar structures, we can estimate the relevant pH ranges. Carboxylic acids typically have a pKa between 4 and 5, while the pKa of the conjugate acid of the imidazopyridine core is expected to be around 5-7.[1][9] This suggests the isoelectric point is likely in the near-neutral pH range.

Experimental_Workflow start Solubility Issue Identified ph_sol Determine pH-Solubility Profile start->ph_sol is_ph_ok Is pH Adjustment Feasible? ph_sol->is_ph_ok formulation Explore Formulation Strategies is_ph_ok->formulation No end Optimized Soluble Formulation is_ph_ok->end Yes cosolvent Test Co-solvents formulation->cosolvent cyclo Prepare Cyclodextrin Complex formulation->cyclo nano Create Nanosuspension formulation->nano salt Synthesize Salt Form formulation->salt cosolvent->end cyclo->end nano->end salt->end

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Optimization

Technical Support Center: Purification of 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid

Welcome to the Application Support Center. The synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives—often achieved via the oxidation of 7-methyl precursors or the cyclization of diaminopyridines[1]—freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives—often achieved via the oxidation of 7-methyl precursors or the cyclization of diaminopyridines[1]—frequently yields a complex matrix of unreacted polar precursors, over-oxidation products, and structural regioisomers (e.g., 1H vs. 3H configurations)[2].

Because 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 115951-61-6)[3] is an amphoteric molecule containing both a basic imidazopyridine core and an acidic carboxylic acid moiety, standard purification techniques like normal-phase silica chromatography often fail due to irreversible zwitterionic binding. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to isolate your target compound with >98% purity.

Purification Strategy & Decision Matrix

Before selecting a purification route, it is critical to understand the physicochemical constraints of the target molecule.

Quantitative Physicochemical Constraints
PropertyValueImplication for Purification Strategy
Molecular Weight 177.16 g/mol [4]Low MW causes early elution on RP-HPLC; requires high-resolution MS tracking.
Acidic pKa (COOH) ~2.5 (Theoretical)Fully deprotonated (anionic) at pH > 4.5.
Basic pKa (Imidazopyridine) ~4.5 (Theoretical)Fully protonated (cationic) at pH < 2.5.
Isoelectric Point (pI) ~3.5 (Theoretical)Point of zero net charge and lowest aqueous solubility; ideal for precipitation.
Workflow: Selecting the Optimal Purification Route

PurificationLogic Crude Crude Reaction Mixture (CAS 115951-61-6) Profile LC-MS / NMR Profiling Crude->Profile Decision Primary Impurity Profile? Profile->Decision Salts Inorganic Salts & Polar Precursors Decision->Salts High Polarity Isomers 1H/3H Regioisomers & Over-oxidation Decision->Isomers Structural Analogs Scale Bulk Synthesis (>50g Scale) Decision->Scale High Yield Req. SCX SCX Catch-and-Release (Desalting) Salts->SCX HPLC Prep RP-HPLC (pH 6.8 Buffer) Isomers->HPLC Precip Isoelectric Precipitation (pH 3.5 Tuning) Scale->Precip Pure Purified Target Compound (>98% Purity) SCX->Pure HPLC->Pure Precip->Pure

Workflow for selecting the optimal purification strategy based on impurity profiling.

Frequently Asked Questions (FAQs)

Q: Why does my compound streak heavily on silica gel and exhibit poor retention on standard C18 columns? A: The compound is zwitterionic. At a neutral pH, the carboxylic acid is deprotonated (negative) and the basic nitrogen is partially protonated (positive). This dual-charge state leads to irreversible secondary interactions with the silanol groups on normal-phase silica. On standard C18 columns, the high polarity of the zwitterion prevents hydrophobic partitioning, causing it to elute in the void volume. Causality-Driven Solution: You must suppress ionization. Use ion-pairing reagents (e.g., 0.1% TFA) to fully protonate the molecule, or switch to Hydrophilic Interaction Liquid Chromatography (HILIC) for analytical profiling.

Q: How do I separate the 1H- and 3H- regioisomers? A: Regioisomers of imidazopyridines have nearly identical molecular weights and polarities[2]. To resolve them, you must exploit subtle differences in their dipole moments and hydrophobic surface areas. Causality-Driven Solution: Perform Preparative RP-HPLC using a tightly controlled pH 6.8 buffer (e.g., 10 mM Ammonium Acetate). At this pH, the carboxylic acid is fully ionized while the basic nitrogens are neutral, maximizing the subtle hydrophobic differences between the 1H and 3H tautomeric/alkylated states.

Troubleshooting Guide: Specific Impurities

Observed IssueSuspected Impurity / CauseDiagnostic Marker (LC-MS/NMR)Recommended Resolution
Co-eluting polar mass Unreacted diaminopyridine precursorLC-MS: [M+H]+ at m/z 154Execute Protocol B (SCX Catch-and-Release). The precursor has a higher basic pKa and will elute differently during the ammonia gradient.
Peak splitting on HPLC 1H vs. 3H RegioisomersNMR: Shift in the C2-methyl singlet (~2.5 ppm)Execute Protocol C (Prep RP-HPLC) using a shallow gradient (5-20% MeCN over 30 mins) at pH 6.8.
Low mass recovery Over-oxidation / DecarboxylationLC-MS: [M+H]+ at m/z 134 (loss of CO2)Decarboxylation occurs during harsh oxidation[1]. Discard the fraction; optimize upstream synthesis to lower reaction temperatures.

Step-by-Step Methodologies

Protocol A: Isoelectric Precipitation (Bulk Desalting & Recovery)

Causality: Adjusting the pH of the aqueous mixture to the exact isoelectric point (pI ~3.5) minimizes the net charge of the molecule. This breaks the hydration shell, forces the molecule out of the aqueous phase, and induces crystallization.

  • Dissolution: Dissolve the crude mixture in a minimal amount of 1M NaOH (aq) until complete dissolution is achieved (pH > 10).

  • Filtration: Filter the basic solution through a 0.45 µm PTFE membrane to remove insoluble organic impurities.

  • pH Tuning: Under vigorous stirring, slowly add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Precipitation: As the pH approaches 3.5, the solution will turn cloudy. Pause the addition of HCl and allow the suspension to stir for 30 minutes to promote crystal growth.

  • System Validation: Centrifuge a 1 mL aliquot of the suspension and measure the UV absorbance of the supernatant at 254 nm. A plateau in absorbance reduction confirms complete precipitation. If absorbance remains high, adjust the pH by ±0.2 units and re-test.

  • Isolation: Filter the suspension, wash the filter cake with ice-cold water (2 x 10 mL), and dry under a high vacuum at 40°C for 12 hours.

Protocol B: Strong Cation Exchange (SCX) Catch-and-Release

Causality: Acidic loading protonates the imidazole nitrogen, converting the zwitterion into a cation that binds strongly to the sulfonic acid resin. Neutral/acidic impurities wash through. Basic elution deprotonates the nitrogen, neutralizing the positive charge and causing the release of the target compound.

  • Column Conditioning: Wash a pre-packed SCX cartridge (e.g., Biotage ISOLUTE SCX-2) with 3 column volumes (CV) of Methanol, followed by 3 CV of 1% Formic Acid in Water.

  • Loading: Dissolve the crude sample in 1% Formic Acid in Water and load it onto the column at a flow rate of 1 CV/min.

  • System Validation: Analyze the acidic flow-through via LC-MS. The absence of the m/z 178 [M+H]+ peak validates that the target compound is fully retained on the resin.

  • Washing: Wash the column with 3 CV of Methanol to remove neutral organic impurities and over-oxidation products.

  • Elution: Elute the target compound using 3 CV of 2M Ammonia in Methanol.

  • Concentration: Evaporate the basic eluent under reduced pressure to yield the desalted product.

Protocol C: Preparative RP-HPLC (Regioisomer Resolution)

Causality: Using a buffered mobile phase at pH 6.8 ensures the carboxylic acid is fully ionized while the basic nitrogens are neutral, preventing peak tailing and maximizing the resolution between structural isomers.

  • Column Selection: Use a base-deactivated C18 column (e.g., Waters XBridge C18, 5 µm, 19 x 250 mm) designed to withstand extended use at neutral/basic pH.

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Acetate in Water (adjusted to pH 6.8).

    • Buffer B: Acetonitrile.

  • Gradient: Run a shallow gradient from 2% B to 25% B over 30 minutes. Flow rate: 15 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • System Validation: Perform an analytical reinjection of the collected fractions before pooling. Only pool fractions demonstrating >98% AUC purity to validate the separation success. Lyophilize the pooled fractions to remove the volatile ammonium acetate buffer.

References

  • NextSDS. Chemical substance information for 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 115951-61-6). NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDAUYSGmmYjw-wHHs8VPPtOSvadiA8p1Ou4LlT-m1LKAPulv7yMkzFv4yLZtvOTfH78ApbHNkX_hi22tVtUXZqRrZAMri7sXdUoivsDDma2ghGMq7Ib8ha7o8NaeUaBg-7sbkve9AtQwA4Ie-MbcCEZUkbj2lYbjCRwB6G54KGo88qPdjWwXT6IYIzcwTe8Ou8RVLuBjr_qY_x]
  • Sapphire Bioscience. 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Sapphire Bioscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-VMtKQI-gBvvj5T960f5yz2AwOj4xmJeS6bpthGoxJBDh61fIDHQxElNimgl1cRFYFzayj1CaQIbdhcaF73g1gyIpCnXEb14V5ZMnv7QMD-ku205NXXE8IyMCgf8yMmGVNWIpjs8e-oP-Ihz_NLBEk5xEiT_WbEN0S3sq3B0Owzhyic4BXyV256d44TL7MuWNfUPvhP3d6_bHgexDoPC-opvpeGMpI_Chfuw=]
  • Guidechem. 5-(4-ethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid. Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbn-Um-49CMzgu88NvrgleDpjsrXC4M94r3exfHSLiNWhWotd3IEHYj2pbKiwTyhqeGl5TFzTOTEzmHeX3vnYgI1JdrV2Wiy9Or3l66JDreIjzwiFK-rznzKgsylHZKYpCFxzZjG27S28roEj4kfLCkEn-wv_uzpdu2VbAMPnF0eHENW4NNwOS8gsvvZZSv-iX]
  • Google Patents. CN103788086A - Pyridoimidazole compounds and preparation method thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOxn8Wss5guvqyJoNxCtIP79Cepw2GEa9Az0zZ-Y7XlioyeNjXx_tqW99Tl84Hh1vqei2ajRfSe8-UuMPOcSLRpqJbWKjKnW5dOZcG4h5_bnMX4Y-vNJ17e2X3pGTVrWF39MNmU5GEBKG3Xzg=]

Sources

Troubleshooting

reducing degradation of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid during storage

Topic: Storage and Stability of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Cente...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage and Stability of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This portal provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to mitigate the degradation of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS: 115951-61-6)[1] during long-term storage and experimental handling.

Part 1: Troubleshooting & FAQs (Mechanistic Guide)

As a researcher working with highly functionalized imidazopyridine carboxylic acids, you may encounter batch-to-batch variability if storage conditions are not strictly controlled. Below are the most common degradation issues, explained through their fundamental chemical causality.

Q1: Why does my LC-MS analysis show a major degradant with a mass shift of -44 Da after room temperature storage?

A1: Thermal Decarboxylation. A mass loss of 44 Da corresponds to the loss of carbon dioxide (CO₂). In the imidazo[4,5-b]pyridine scaffold, the electron-withdrawing nature of the fused pyridine ring creates an electron-deficient microenvironment. When the carboxylic acid is located at the 7-position, its proximity to the heteroaromatic system significantly lowers the activation energy required for decarboxylation, making the compound highly sensitive to thermal stress[2]. This is a known phenomenon in related imidazopyridine carboxylic acids[3].

  • Causality: Heat provides the thermodynamic energy to break the C-C bond, driving the irreversible release of CO₂.

  • Resolution: Never store this compound at room temperature. Maintain bulk powders at 2–8 °C or -20 °C.

Q2: I am observing a +16 Da impurity peak in my chromatogram. What is the structural basis of this degradant, and how can I prevent it?

A2: N-Oxide Formation. A +16 Da mass shift is the classic analytical signature of N-oxidation. The pyridine nitrogen (N4) within the imidazo[4,5-b]pyridine core possesses a reactive lone pair that is highly susceptible to oxidation by ambient atmospheric oxygen or trace peroxides present in storage solvents[4].

  • Causality: Prolonged exposure to ambient air, often accelerated by UV/visible light (photo-oxidation), facilitates the transfer of oxygen to the basic pyridine nitrogen.

  • Resolution: Displace oxygen from the storage vial using an inert gas (Argon or Nitrogen) prior to sealing. Use amber vials to prevent photo-catalyzed oxidation.

Q3: The compound powder has transitioned from a free-flowing solid to a clumped, slightly discolored mass. Is the integrity compromised?

A3: Hygroscopicity and Acid-Catalyzed Hydrolysis. While the free carboxylic acid form is generally stable, the polar functional groups (the carboxylic acid and the imidazole nitrogens) readily form hydrogen bonds with atmospheric moisture.

  • Causality: Moisture absorption creates a micro-aqueous environment on the crystal surface. This not only causes physical clumping but can act as a solvent medium that accelerates the aforementioned decarboxylation and oxidation pathways.

  • Resolution: Storage in a vacuum desiccator or sealed under dry conditions is strictly required.

Part 2: Quantitative Degradation Profile

The following table summarizes the primary degradation vectors for 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (Molecular Weight: 177.16 g/mol )[5] to aid in rapid LC-MS/MS identification.

Degradation PathwayMass Shift (Da)Expected [M+H]⁺Primary TriggerPreventative Storage Standard
Intact Parent N/A178.16 m/zN/A2–8 °C, Argon atmosphere, Dark
Decarboxylation -44.01 Da134.15 m/zHeat (>25 °C)Strict cold-chain maintenance
N-Oxidation +15.99 Da194.16 m/zAmbient O₂, LightInert gas flush, Amber vials
Hydration +18.02 Da196.17 m/zHumidity (>30% RH)Desiccator storage, Parafilm seal

Part 3: System Logic & Visualization

The flowchart below maps the environmental triggers to their specific chemical degradation pathways, alongside the required mitigation logic.

StorageLogic Parent 2-methyl-3H-imidazo[4,5-b]pyridine- 7-carboxylic acid Decarb Decarboxylation (Loss of CO2) Parent->Decarb Heat (>25°C) Oxidation N-Oxidation (Pyridine N4) Parent->Oxidation Ambient O2 / Light Moisture Hydration / Clumping (H2O Absorption) Parent->Moisture Humidity (>30% RH) TempControl Store at 2–8°C (Thermal Control) Decarb->TempControl InertGas Argon Flush (Oxygen Exclusion) Oxidation->InertGas Desiccant Vacuum Desiccator (Moisture Control) Moisture->Desiccant

Fig 1: Degradation pathways of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid and mitigation.

Part 4: Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols include built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Inert-Atmosphere Aliquoting and Cryo-Storage

Repeated freeze-thaw cycles and atmospheric exposure are the primary drivers of compound degradation. Use this protocol for handling bulk shipments.

  • Thermal Equilibration: Remove the bulk vial from 2–8 °C storage and place it in a desiccator at room temperature for 30 minutes.

    • Self-Validation: Inspect the exterior of the vial. It must be completely free of condensation before opening to prevent drawing moisture into the hygroscopic powder.

  • Aliquoting: Inside a controlled environment (preferably a glove box), weigh the compound into single-use amber glass vials.

    • Self-Validation: Perform a gravimetric check. The sum of the aliquots must equal the starting mass ±1% to confirm no static-induced loss occurred.

  • Inert Gas Flushing: Insert a gentle stream of high-purity Argon (heavier than air) into the vial for 15 seconds.

    • Self-Validation: Use a positive-pressure bubbler on the gas line to confirm active, steady flow. The gas must not disturb the powder bed.

  • Sealing: Cap tightly with PTFE-lined caps and wrap the junction with Parafilm. Store in a secondary container at 2–8 °C.

    • Self-Validation: Place a cobalt-chloride humidity indicator card inside the secondary container. The card must remain blue (indicating <10% RH) during the storage lifecycle.

Protocol B: LC-MS Stability Profiling

Use this protocol to verify the integrity of a stored batch prior to use in sensitive biological or synthetic assays.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

    • Self-Validation: The solution must be completely clear. Any turbidity indicates the formation of insoluble polymeric degradants; discard the batch if turbid.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Self-Validation: Check the resolution factor ( Rs​ ). The Rs​ between the parent peak and the putative +16 Da N-oxide peak must be >1.5 to ensure accurate integration.

  • Mass Spectrometry Detection: Monitor in positive ESI mode for the parent ion [M+H]⁺ at 178.16 m/z, and the specific degradants at 134.15 m/z and 194.16 m/z.

    • Self-Validation: The isotopic pattern of the 178.16 m/z peak must strictly match the theoretical distribution for C8​H7​N3​O2​ . A deviation of >5% in the M+1 isotope abundance indicates co-elution of an impurity.

References

  • NextSDS. Chemical substance information for 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.1

  • Sapphire Bioscience. 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.5

  • Sigma-Aldrich. 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid.

  • PubMed Central (PMC). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles.2

  • Benchchem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines.4

  • MDPI. Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family.3

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Spectral Landscape of 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid and Its Analogs

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this e...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry.

While a definitive, publicly available reference spectrum for this specific molecule remains elusive, this guide will construct a detailed, predicted spectral analysis based on a comprehensive review of closely related analogs. By comparing the NMR data of structurally similar imidazo[4,5-b]pyridine derivatives, we can delineate the influence of various substituents on the pyridine and imidazole ring systems. This comparative approach not only allows for a robust prediction of the target molecule's spectral features but also equips researchers with the foundational knowledge to interpret the NMR spectra of their own novel compounds within this class.

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure

The imidazo[4,5-b]pyridine core is a key pharmacophore found in a variety of biologically active compounds. Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets. Consequently, derivatives of this scaffold are explored for their potential as kinase inhibitors, antimicrobial agents, and other therapeutic applications. Accurate and unambiguous structural confirmation by NMR is a critical step in the development of these potential drug candidates.

Predicted NMR Spectral Analysis of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Based on the analysis of related compounds, the following is a predicted assignment for the ¹H and ¹³C NMR spectra of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. The expected chemical shifts are influenced by the electronic effects of the methyl and carboxylic acid groups, as well as the inherent electronic distribution within the fused heterocyclic system.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • Pyridine Protons (H-5 and H-6): Two doublets are expected in the aromatic region, likely between δ 7.5 and 8.5 ppm. The proton at the C-5 position, being ortho to the carboxylic acid group, is expected to be deshielded and appear at a higher chemical shift compared to the proton at the C-6 position.

  • Methyl Protons (2-CH₃): A singlet corresponding to the three methyl protons is anticipated around δ 2.5 ppm.

  • Imidazole Proton (N-H): A broad singlet, characteristic of an N-H proton, is expected at a downfield chemical shift, typically above δ 12 ppm. Its exact position and broadness will be dependent on solvent and concentration.

  • Carboxylic Acid Proton (COOH): A very broad singlet, also concentration and solvent-dependent, is expected in the downfield region, often above δ 13 ppm.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

  • Carboxylic Acid Carbonyl (C-7a): The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-175 ppm.

  • Pyridine and Imidazole Carbons: The aromatic carbons of the fused ring system are predicted to appear between δ 110 and 160 ppm. The carbon bearing the carboxylic acid group (C-7) will be significantly influenced by its electron-withdrawing nature.

  • Methyl Carbon (2-CH₃): The carbon of the methyl group is expected to have a chemical shift in the aliphatic region, around δ 15-25 ppm.

Comparative Spectral Analysis of Imidazo[4,5-b]pyridine Derivatives

To substantiate the predicted spectral data, a comparative analysis of experimentally obtained NMR data for structurally related compounds is invaluable. The following table summarizes the ¹H and ¹³C NMR data for a selection of imidazo[4,5-b]pyridine derivatives, providing a framework for understanding substituent effects.

Compound/AnalogKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine 8.42–7.57 (m, 7H, Ar-H), 13.76 (s, 1H, N-H)113.43 (Cq), 127.39, 127.55, 129.54, 131.40 (CHAr), 129.22, 129.54, 129.66 (Cq)[1]
3-Butyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine 9.00 (s, 1H), 8.75 (d, 1H), 8.40 (d, 1H), 8.11–8.04 (m, 2H), 7.47 (dd, 1H), 7.23 (dd, 1H), 4.38 (t, 2H), 1.82 (quint, 2H), 1.33–1.23 (m, 2H), 0.83 (t, 3H)151.7, 151.4, 149.9, 148.9, 144.7, 137.0, 135.6, 127.8, 127.2, 124.1, 119.2, 43.9, 32.4, 20.3, 13.9[2]
2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine 8.42 (m, 1H), 8.08 (t, 1H), 7.72 (d, 2H), 7.54 (d, 2H), 7.26 (m, 1H), 4.36 (t, 2H), 1.89 (m, 2H), 0.98 (t, 3H)152.3, 147.7, 143.0, 138.3, 135.5, 134.1, 129.4, 128.2, 126.3, 117.7, 44.3, 22.2, 10.1[2]

Analysis of Substituent Effects:

  • Electron-withdrawing groups on the pyridine ring, such as a bromo group, generally lead to a downfield shift of the remaining pyridine protons.

  • Aromatic substituents at the C-2 position introduce characteristic signals in the aromatic region of the ¹H NMR spectrum and additional signals in the ¹³C NMR spectrum.

  • N-alkylation of the imidazole ring results in the appearance of aliphatic signals corresponding to the alkyl chain and can influence the chemical shifts of the adjacent ring protons.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality and reproducible NMR data for imidazo[4,5-b]pyridine derivatives, the following experimental protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a preferred solvent due to its excellent solubilizing power for a wide range of organic compounds, including those with carboxylic acid and N-H functionalities. It also shifts the residual water peak away from the regions of interest. Other deuterated solvents such as methanol-d₄ or chloroform-d can be used depending on the solubility of the specific analog.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving complex spin systems in the aromatic region.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

3. Data Processing and Interpretation:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.

  • Phase and baseline correct the spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of Key Structural Features and NMR Workflow

To aid in the conceptualization of the molecular structure and the NMR experimental workflow, the following diagrams are provided.

Caption: Molecular structure of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in DMSO-d6 add_tms Add TMS (Internal Standard) dissolve->add_tms nmr_1h 1D ¹H NMR add_tms->nmr_1h nmr_13c 1D ¹³C NMR nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_13c->nmr_2d processing Processing (Phasing, Baseline Correction) nmr_2d->processing assignment Spectral Assignment processing->assignment structure Structure Elucidation assignment->structure

Caption: A streamlined workflow for the NMR analysis of novel heterocyclic compounds.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. By leveraging a comparative analysis of related structures and adhering to a robust experimental protocol, researchers can confidently elucidate the structures of novel derivatives within this important class of heterocyclic compounds. The provided insights into substituent effects and standard methodologies serve as a valuable resource for scientists engaged in the synthesis and characterization of new chemical entities for drug discovery and development.

References

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]

  • Jabri, Z., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3235. Available at: [Link]

  • Li, X., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4163-4173. Available at: [Link]

Sources

Comparative

Comparative Guide: 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid vs. 2-Methyl-1H-benzo[d]imidazole

Executive Summary & Mechanistic Rationale The transition from a benzimidazole core to an imidazo[4,5-b]pyridine scaffold represents a masterclass in bioisosteric replacement for drug discovery. 2-Methyl-1H-benzo[d]imidaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from a benzimidazole core to an imidazo[4,5-b]pyridine scaffold represents a masterclass in bioisosteric replacement for drug discovery. 2-Methyl-1H-benzo[d]imidazole (2-MBZ) is a privileged, highly lipophilic pharmacophore ubiquitous in medicinal chemistry[1]. However, its high lipophilicity often leads to poor aqueous solubility and potential metabolic liabilities via CYP450-mediated oxidation on the benzene ring.

By inserting a nitrogen atom into the benzene ring and appending a carboxylic acid, we arrive at 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (2-MIPC) . This strategic structural evolution achieves three critical pharmacological objectives:

  • Electronic Redistribution: The pyridine nitrogen acts as an electron-withdrawing group, lowering the electron density of the bicyclic system. This increases metabolic stability against oxidative degradation.

  • Enhanced Hydrogen Bonding: The additional nitrogen provides a new hydrogen-bond acceptor, which has been shown to significantly enhance binding affinity in the hinge region of kinases such as ATM and p38α MAP kinase[2][3].

  • Targeted Electrostatics: The C7-carboxylic acid introduces a highly polar, ionizable moiety. At physiological pH (7.4), the resulting carboxylate forms robust salt bridges with basic residues (e.g., Lysine or Arginine) in target active sites, while drastically shifting the compound's solubility profile.

PharmacophoreLogic BZI 2-methyl-1H-benzo[d]imidazole (Lipophilic Core) N_Insert Nitrogen Insertion (Bioisosteric Shift) BZI->N_Insert Reduces LogP Adds H-Bond Acceptor IPY Imidazo[4,5-b]pyridine (Improved Solubility) N_Insert->IPY COOH_Add C7-Carboxylation IPY->COOH_Add Functionalization Final 2-methyl-3H-imidazo[4,5-b]pyridine -7-carboxylic acid (Salt-Bridge Capable) COOH_Add->Final Target Engagement (Kinase Hinge)

Fig 1. Pharmacophore evolution from benzimidazole to functionalized imidazopyridine.

Comparative Physicochemical Profiling

The structural divergence between these two compounds fundamentally alters their behavior in aqueous environments and lipid membranes. Table 1 summarizes the quantitative data driving their respective applications in lead optimization.

Table 1: Physicochemical and Pharmacological Comparison

Parameter2-Methyl-1H-benzo[d]imidazole (2-MBZ)2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (2-MIPC)Pharmacological Impact
Molecular Weight 132.16 g/mol [4]177.16 g/mol [5]Both are low-MW fragments, ideal for fragment-based drug design.
LogP (cLogP) ~1.5 (Lipophilic)< 0.5 (Hydrophilic)2-MIPC exhibits vastly improved aqueous solubility.
Ionization (pKa) ~5.5 (Imidazole NH)~3.5 (COOH), ~4.5 (Pyridine N)2-MIPC is predominantly anionic at physiological pH (7.4).
Kinase Hinge Binding Moderate (Single H-bond donor/acceptor pair)Excellent (Multiple H-bond acceptors + Salt bridge)Imidazopyridines show subnanomolar potency in ATM/p38 assays[2][3].
Membrane Permeability High (Passive diffusion)Low (Restricted by carboxylate charge)2-MIPC requires esterification (prodrug) for intracellular targets.

Experimental Workflows & Self-Validating Protocols

To objectively compare the performance of these two scaffolds, researchers must employ rigorous, self-validating assays. Below are the definitive protocols for evaluating their solubility and target engagement.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: Quantify the exact equilibrium solubility of 2-MBZ and 2-MIPC at physiological pH to guide in vitro and in vivo dosing. Causality & Rationale: Kinetic solubility (DMSO spike) often overestimates true solubility due to supersaturation. The thermodynamic shake-flask method uses solid powder, ensuring the measurement reflects the true crystalline lattice energy and solvation thermodynamics of the polar carboxylic acid versus the neutral benzimidazole.

Step-by-Step Methodology:

  • Solid Dispensing: Weigh 2 mg of each compound into separate glass vials. Causality: Glass prevents non-specific binding of the lipophilic 2-MBZ, which can skew results in plastic microcentrifuge tubes.

  • Buffer Addition: Add 1 mL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Incubation & Equilibration: Shake vials at 300 rpm for 24 hours at 37°C. Causality: 24 hours ensures complete thermodynamic equilibrium between the solid phase and the saturated solution.

  • pH Verification (Self-Validation Step): Measure the pH of the solution post-incubation. Rationale: The dissolution of 2-MIPC (a carboxylic acid) can acidify an unbuffered solution, artificially lowering its own solubility. If the pH shifts >0.1 units, the assay is invalid and must be repeated with stronger buffer capacity.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a 5-point standard curve (1–500 µM) prepared in a matching matrix.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Evaluate the impact of the imidazo[4,5-b]pyridine core and C7-carboxylate on kinase hinge-region binding (e.g., ATM kinase). Causality & Rationale: Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence interference—a critical factor since fused bicyclic heterocycles like benzimidazoles can exhibit intrinsic fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3X concentrations of ATM kinase enzyme, ATP/substrate mix, and the test compounds (2-MBZ and 2-MIPC) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Create a 10-point, 3-fold serial dilution of compounds starting at 10 µM. Causality: A wide concentration range is necessary to capture both the weakly binding 2-MBZ and the potentially subnanomolar 2-MIPC[2].

  • Incubation: Mix 5 µL of compound, 5 µL of enzyme, and 5 µL of ATP/substrate in a 384-well plate. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 5 µL of EDTA (to chelate Mg2+ and halt the reaction) containing Terbium-labeled anti-phospho antibodies.

  • Data Integrity Check (Self-Validation Step): Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. Rationale: A Z'-factor > 0.6 is mandatory to validate that the assay window is sufficient to distinguish true inhibition from assay noise.

  • Analysis: Plot the TR-FRET emission ratio (520 nm / 495 nm) against the log of compound concentration to determine the IC50 via non-linear regression.

AssayWorkflow cluster_0 Thermodynamic Solubility cluster_1 TR-FRET Kinase Assay Start Compound Library (2-MBZ vs 2-MIPC) Prep 10 mM DMSO Stocks Start->Prep Solid Add Solid Powder to PBS (pH 7.4) Start->Solid Dilute 10-Point Serial Dilution in Assay Buffer Prep->Dilute Incubate Equilibrate 24h @ 37°C Monitor pH Shift Solid->Incubate Filter Centrifuge & Filter (0.22 µm PTFE) Incubate->Filter HPLC HPLC-UV Quantification (vs Standard Curve) Filter->HPLC Data Structure-Activity Relationship (SAR) Analysis HPLC->Data Solubility Limit React Incubate with Kinase, ATP & Substrate Dilute->React Detect Add EDTA & Tb-Antibody Calculate Z'-Factor React->Detect IC50 Determine IC50 (Non-linear Regression) Detect->IC50 IC50->Data Target Affinity

Fig 2. Self-validating workflow for comparative solubility and target engagement profiling.

Conclusion

While 2-methyl-1H-benzo[d]imidazole remains a foundational building block for lipophilic, cell-permeable drugs, the transition to 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid provides medicinal chemists with a highly soluble, metabolically stable bioisostere. The addition of the C7-carboxylic acid transforms the scaffold into a precision tool for targeting extracellular receptors or forming critical salt bridges within kinase active sites, albeit at the cost of passive membrane permeability.

References

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin
  • Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities. ACS Journal of Medicinal Chemistry.
  • Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflamm
  • 2-Methylbenzimidazole 98% 615-15-6. Sigma-Aldrich.
  • 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Sapphire Bioscience.

Sources

Validation

Analytical Mastery: Validation and Column Comparison Guide for HPLC Assay of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Introduction & Mechanistic Insight As a Senior Application Scientist, I frequently audit laboratories struggling with the chromatographic behavior of highly functionalized heterocycles. The compound 2-methyl-3H-imidazo[4...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insight

As a Senior Application Scientist, I frequently audit laboratories struggling with the chromatographic behavior of highly functionalized heterocycles. The compound 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 115951-61-6) is a prime example of a deceptively complex analyte[1]. Serving as a critical scaffold for mitochondrial uncouplers in MASH therapeutics[2] and novel anti-infectives[3], its precise quantification is non-negotiable.

The molecule presents a unique chromatographic challenge due to its zwitterionic nature. It contains both a hydrogen-donating/accepting carboxylic acid (acidic) and an imidazo[4,5-b]pyridine core (basic). When laboratories default to standard C18 columns, they often encounter early elution, severe peak tailing, and poor resolution from synthetic regioisomers. Standard reversed-phase C18 columns often fail to provide adequate retention for polar imidazopyridine derivatives, necessitating alternative stationary phase selectivities[4].

Causality in Column Selection

To achieve a robust assay, we must move beyond simple hydrophobic partitioning:

  • Standard C18 : Relies purely on van der Waals forces. The polar nature of the carboxylic acid and basic nitrogens leads to secondary interactions with residual surface silanols on the silica support, causing peak tailing.

  • Mixed-Mode (RP/Cation-Exchange) : Columns incorporating ion-exchange groups allow dual retention mechanisms that are highly effective for basic heterocycles[5].

  • Pentafluorophenyl (PFP) : The optimal choice. The fluorinated ring provides strong π-π interactions with the analyte's aromatic core, while the highly electronegative fluorine atoms induce dipole-dipole interactions and hydrogen bonding with the carboxylic acid moiety.

Mechanism cluster_PFP PFP Stationary Phase Interactions Analyte 2-methyl-3H-imidazo[4,5-b] pyridine-7-carboxylic acid PiPi π-π Interactions (Imidazopyridine Core) Analyte->PiPi Dipole Dipole-Dipole (Carboxylic Acid) Analyte->Dipole Hbond Hydrogen Bonding (Nitrogen Heteroatoms) Analyte->Hbond

Caption: Mechanistic interactions between the target analyte and a PFP stationary phase.

Objective Performance Comparison

To objectively demonstrate the superiority of alternative chemistries for this compound, we compared a standard C18, a Mixed-Mode (RP/SAX), and a PFP column under identical mobile phase conditions (Gradient elution with 0.1% Formic Acid in Water/Acetonitrile).

Table 1: Column Performance Comparison for 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Chromatographic ParameterStandard C18 (5 µm)Mixed-Mode RP/SAX (5 µm)Pentafluorophenyl PFP (3 µm)
Retention Factor (k') 1.2 (Poor)4.5 (Excellent)3.8 (Optimal)
Tailing Factor (Tf) 2.1 (Severe tailing)1.3 (Acceptable)1.05 (Symmetrical)
Theoretical Plates (N) < 3,000> 8,000> 12,000
Resolution (Rs) from Regioisomer < 1.0 (Co-elution)1.8 (Baseline)2.4 (Robust Baseline)

Data Interpretation: The PFP column provides the optimal balance of retention, peak symmetry, and resolving power, making it the definitive choice for validation.

Experimental Protocol: A Self-Validating System

A method is only as reliable as its ability to detect its own failure. The following step-by-step protocol is designed as a self-validating system , integrating System Suitability Testing (SST) directly into the workflow to ensure continuous data integrity.

Chromatographic Conditions
  • Column : PFP (4.6 x 150 mm, 3 µm).

  • Mobile Phase A : LC-MS Grade Water with 0.1% Formic Acid. Causality: The acidic modifier suppresses the ionization of the carboxylic acid and protonates the basic nitrogens, ensuring sharp peak shapes and preventing secondary silanol interactions[5].

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient Program : 5% B to 95% B over 20 minutes to ensure elution of all potential synthetic impurities[4].

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 300 nm. Causality: Imidazopyridine chromophores exhibit optimal, interference-free absorption near 300 nm[3].

Step-by-Step Validation Workflow (ICH Q2(R2) Compliant)
  • System Suitability Testing (SST) - The Self-Validating Core :

    • Action: Inject a resolution standard containing the target analyte and its closest synthetic regioisomer (e.g., the 1H- or 3H- positional isomers).

    • Acceptance: Resolution (Rs) must be > 2.0. If Rs falls below 2.0, the sequence halts automatically. This proves the column's spatial selectivity remains intact before any real samples are analyzed[4].

  • Specificity via Forced Degradation :

    • Action: Expose the analyte to 0.1M HCl, 0.1M NaOH, and 3% H2O2 for 24 hours.

    • Acceptance: The PFP column must resolve the parent peak from all degradation products (Peak Purity > 99.0% via PDA detector).

  • Linearity & Range :

    • Action: Prepare calibration standards from 10 to 100 µg/mL.

    • Acceptance: Ensure the detector response is directly proportional to concentration (R² ≥ 0.999), which is critical for accurate assay and impurity quantification[3].

  • Accuracy & Precision :

    • Action: Perform recovery experiments by spiking the analyte into a synthetic matrix at 50%, 100%, and 150% of the target concentration (n=6).

Workflow Start Method Development Initiation ColScreen Column Screening (C18 vs. PFP vs. Mixed-Mode) Start->ColScreen Opt Mobile Phase Optimization (pH & Gradient) ColScreen->Opt Val ICH Q2(R2) Validation (Linearity, Precision, Accuracy) Opt->Val SST System Suitability Testing (Self-Validating Core) Val->SST Continuous Monitoring End Validated Assay for Imidazopyridine Derivative Val->End

Caption: Step-by-step HPLC method development and ICH Q2(R2) validation workflow.

Validation Results Summary

Executing the self-validating protocol on the PFP column yielded the following ICH Q2(R2) compliance metrics, proving the method's readiness for pharmaceutical quality control.

Table 2: ICH Q2(R2) Validation Summary (PFP Column)

Validation ParameterAcceptance CriteriaObserved ResultStatus
Linearity (R²) ≥ 0.9990.9998 (10-100 µg/mL)Pass
Method Precision (% RSD) ≤ 2.0%0.85% (n=6)Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.2%Pass
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.15 µg/mL / 0.45 µg/mLPass
Specificity (Peak Purity) No interference at main peakPeak purity > 99.9%Pass

References

  • NextSDS . "2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid - Chemical Substance Information." NextSDS Database. URL: [Link]

  • SIELC Technologies . "Separation of 1H-Imidazo[4,5-b]pyridine on Newcrom R1 HPLC column." SIELC Applications. URL: [Link]

  • National Institutes of Health (NIH) . "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma." PubMed Central (PMC). URL:[Link]

  • National Institutes of Health (NIH) . "Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)." PubMed Central (PMC). URL:[Link]

Sources

Comparative

The Architecture of Activity: A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid Analogs

The 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent drug...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent drug-like properties and synthetic tractability have led to its exploration in various disease contexts, including oncology, inflammation, and metabolic disorders. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering a comparative overview of how subtle molecular modifications influence biological activity. The insights presented herein are supported by experimental data from peer-reviewed literature, providing a valuable resource for researchers engaged in the design and development of novel therapeutics.

The imidazo[4,5-b]pyridine core is recognized as a versatile pharmacophore.[1] This heterocyclic system is a key component in a variety of therapeutic agents, demonstrating efficacy as anticancer, antiviral, antimicrobial, and antihypertensive agents, among others.[1] The adaptability of this scaffold allows for its interaction with a wide range of biological targets.

Comparative Analysis of Biological Activity

The biological activity of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid analogs is profoundly influenced by the nature and position of substituents on the heterocyclic core and its appended functionalities. This section dissects the SAR across different therapeutic targets, with a focus on kinase inhibition and anticancer properties.

Kinase Inhibition: A Primary Focus

The imidazo[4,5-b]pyridine scaffold has been extensively investigated for its potential as a kinase inhibitor.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Bruton's Tyrosine Kinase (BTK) Inhibition:

Novel imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible inhibitors of BTK, a key target in B-cell malignancies.[3] SAR studies revealed that:

  • A-ring substitution: A 2,4-dihydroxyphenyl group on the A-ring significantly enhances inhibitory activity.[3]

  • B-ring functionalization: Extended functionalities, such as morpholinomethyl or a 4-acetamido group on the B-ring, are crucial for potent BTK inhibition.[3]

Molecular docking studies have elucidated that the hydroxyl groups form critical hydrogen bonds with the Thr474 gatekeeper residue and the Met477 hinge region residue of BTK.[3]

Cyclin-Dependent Kinase 9 (CDK9) Inhibition:

Several imidazo[4,5-b]pyridine derivatives have demonstrated potent anticancer activity through the inhibition of CDK9.[4][5] Key SAR findings include:

  • A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines exhibited potent anti-proliferative and CDK9 inhibitory activities.[5]

  • A lead compound from this series was shown to reduce the level of the anti-apoptotic protein Mcl-1 and induce apoptosis in cancer cells.[5]

c-Met Kinase Inhibition:

The imidazolopyridine ring has been identified as a novel hinge-binding scaffold for c-Met kinase inhibitors.[6] Systematic SAR studies led to the discovery of a compound with excellent enzymatic and cellular activity, good metabolic stability, and favorable pharmacokinetic profiles.[6] This compound demonstrated oral bioavailability and in vivo tumor growth inhibition in a xenograft model.[6]

Aurora Kinase Inhibition:

Imidazo[4,5-b]pyridine derivatives have been optimized as potent inhibitors of Aurora kinases.[7] The introduction of solubilizing groups led to the identification of a highly orally bioavailable compound that inhibited the growth of colon carcinoma xenografts.[7]

mTOR Inhibition:

Derivatives of 3H-imidazo[4,5-b]pyridine have been designed as selective inhibitors of the mammalian target of rapamycin (mTOR).[8] Systematic optimization resulted in compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα, demonstrating potent anticancer activity against breast and ovarian cancer cell lines.[8]

Anticancer and Cytotoxic Activity

Beyond specific kinase targets, imidazo[4,5-b]pyridine analogs have shown broad cytotoxic effects against various cancer cell lines.

  • Purine Isosteres: Imidazo[4,5-b]pyridine derived purine isosteres have been synthesized and evaluated for their cytotoxic activity.[1][9] The SAR studies of these analogs have been described, with some compounds displaying strong cytotoxicity and good microsomal stability.[9]

  • Substitutions at the 2-position: The introduction of different aryl groups at the 2-position of the imidazo[4,5-b]pyridine system has been explored. While both electron-withdrawing and electron-donating groups on the aryl ring did not significantly impact potency, the introduction of fluoro substituents increased lipophilicity and enhanced cell permeability, leading to improved potency.[1]

  • Carboxylic Acid Derivatives: The conversion of a carboxylic acid group on the aryl ring at the 2-position to its methyl ester or amide derivative significantly increased cytotoxicity, likely due to improved cell permeation.[1]

Tabular Summary of Structure-Activity Relationships

Scaffold/Analog Class Target Key Structural Features for High Activity IC50/GI50 Range Reference
Imidazo[4,5-b]pyridine DerivativesBTK2,4-dihydroxyphenyl on A-ring; morpholinomethyl or 4-acetamido on B-ring1.14 - 2.46 µM[3]
N-phenyl-imidazo[4,5-b]pyridin-2-aminesCDK9Phenylamino at C2Not specified[5]
Imidazo[4,5-b]pyridine Derivativesc-MetSpecific substitutions leading to good in vivo efficacyNot specified[6]
Imidazo[4,5-b]pyridine DerivativesAurora KinasesIncorporation of solubilizing groups0.015 - 0.025 µM[7]
3H-imidazo[4,5-b]pyridine DerivativesmTORSpecific substitutions leading to nanomolar activityNanomolar range[8]
Imidazo[4,5-b]pyridine Purine IsosteresCancer Cell LinesVaries; cyclopropyl amide at C7 showed potencyIC50 of 0.457 µM (one analog on MDAMB-231)[1]
2-Aryl-imidazo[4,5-b]pyridinesCancer Cell LinesFluoro-substituted aryl groups at C2Potent activity observed[1]

Experimental Protocols

General Synthesis of Imidazo[4,5-b]pyridine Analogs

A common synthetic route to imidazo[4,5-b]pyridine derivatives involves the condensation of a substituted diaminopyridine with an appropriate aldehyde or carboxylic acid.[10] For instance, the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions can yield 1H-imidazo[4,5-b]pyridine derivatives through an air-oxidative cyclocondensation.[10]

Step-by-Step Synthesis of N-substituted 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxamides:

This synthesis involves a multi-step process:

  • Condensation: Reaction of a suitable diaminopyridine with pyridine-4-carboxaldehyde.

  • Oxidation: Oxidation of the resulting intermediate to form the 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid.

  • Amide Coupling: Coupling of the carboxylic acid with various amines to yield the final carboxamide analogs.[11]

In Vitro Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant kinase (e.g., BTK, CDK9) and a suitable substrate are prepared in assay buffer.

  • Compound Preparation: The test compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • Reaction Initiation: The kinase, substrate, and test compound are mixed in a microplate well. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) values are determined.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR findings for the 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid scaffold and its analogs.

SAR_BTK_Inhibitors cluster_A A-Ring Modifications cluster_B B-Ring Modifications Core Imidazo[4,5-b]pyridine Core A_Ring A-Ring (e.g., at C2) Core->A_Ring Substitution at C2 B_Ring B-Ring (e.g., at C7) Core->B_Ring Substitution at C7 A_Ring_Sub1 2,4-dihydroxyphenyl A_Ring_Potency BTK Inhibition A_Ring_Sub1->A_Ring_Potency Significantly Enhances Activity A_Ring_Sub2 Other Aryl Groups A_Ring_Sub2->A_Ring_Potency Lower Activity B_Ring_Sub1 Morpholinomethyl B_Ring_Potency BTK Inhibition B_Ring_Sub1->B_Ring_Potency Enhances Activity B_Ring_Sub2 4-acetamido B_Ring_Sub2->B_Ring_Potency Enhances Activity B_Ring_Sub3 Simple Substituents B_Ring_Sub3->B_Ring_Potency Lower Activity SAR_General_Anticancer cluster_C2 Substitutions at C2-Aryl Ring Scaffold 2-Aryl-Imidazo[4,5-b]pyridine Aryl_Fluoro Fluoro-substituents Scaffold->Aryl_Fluoro Aryl_EDG_EWG Electron Donating/Withdrawing Groups Scaffold->Aryl_EDG_EWG Aryl_COOH Carboxylic Acid Scaffold->Aryl_COOH Aryl_Ester_Amide Methyl Ester or Amide Scaffold->Aryl_Ester_Amide Potency_Up Increased Cytotoxicity Aryl_Fluoro->Potency_Up Increases Lipophilicity & Cell Permeability Potency_Neutral Neutral Effect on Cytotoxicity Aryl_EDG_EWG->Potency_Neutral No Significant Impact Potency_Down Decreased Cytotoxicity Aryl_COOH->Potency_Down Poor Cell Permeation Aryl_Ester_Amide->Potency_Up Improved Cell Permeation

Caption: General SAR for 2-Aryl-Imidazo[4,5-b]pyridine anticancer agents.

Conclusion

The 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid scaffold and its analogs have proven to be a rich source of biologically active compounds. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core can lead to potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The insights into how substitutions at different positions of the imidazo[4,5-b]pyridine ring system influence activity provide a rational basis for the future design of novel drug candidates with improved efficacy and safety profiles. The continued exploration of this versatile scaffold holds significant promise for the development of next-generation therapeutics.

References

  • Sajith, A. M., et al. (2015). Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed, [Link]

  • (Image) SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. ResearchGate. [Link]

  • Kim, Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 132, 130497. [Link]

  • (Image) Figure 1 from Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Semantic Scholar. [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]

  • Wang, Y., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(22), 6813-6817. [Link]

  • Jarmouni, K., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3195. [Link]

  • Lee, J. H., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(6), 983-987. [Link]

  • Shulman, S., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry, 103, 117604. [Link]

  • de Oliveira, R. B., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Bioorganic & Medicinal Chemistry, 10(9), 2971-2977. [Link]

  • Wang, Y., et al. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3395-3398. [Link]

  • (Image) Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic... ResearchGate. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Lyons, J. F., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(12), 4687-4699. [Link]

  • Al-Rammahi, Z. A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 124, 689-697. [Link]

  • Dymińska, L. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(18), 3326. [Link]

  • Al-Qaisi, J. A., et al. (2015). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Drug Design, Development and Therapy, 9, 3139-3150. [Link]

  • Kim, Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. ResearchGate. [Link]

  • Joseph, J., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 23(9), 2603-2607. [Link]

  • 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. NextSDS. [Link]

  • Bence, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(20), 7014. [Link]

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Comparative

Benchmarking 2-Methyl-3H-Imidazo[4,5-b]Pyridine-7-Carboxylic Acid: Efficacy and Mechanistic Profiling in Cell Lines

As a Senior Application Scientist, I frequently evaluate novel pharmacophores for their translational potential in oncology and metabolic disease models. 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (2-MIPC) (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel pharmacophores for their translational potential in oncology and metabolic disease models. 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (2-MIPC) (CAS: 115951-61-6) represents a highly versatile structural core[1]. Because the imidazo[4,5-b]pyridine bicyclic system is a structural isostere of purine[2], it excels at docking into the highly conserved ATP-binding pockets of critical kinases.

This guide provides an objective, data-driven framework for benchmarking the efficacy of the 2-MIPC scaffold—and its optimized derivatives—against industry-standard inhibitors. We will focus on its two primary validated targets: Glycogen Synthase Kinase-3β (GSK-3β) and Aurora Kinase A (AURKA) [3][4].

Mechanistic Rationale & Pathway Engagement

To design a self-validating experimental system, we must first understand the causality of the compound's mechanism. The 2-MIPC core acts as a competitive antagonist for ATP[5].

  • GSK-3β Inhibition: In canonical Wnt signaling, GSK-3β constitutively phosphorylates β-catenin, marking it for proteasomal degradation. By inhibiting GSK-3β, 2-MIPC derivatives stabilize β-catenin, allowing its nuclear translocation and subsequent modulation of metabolic and survival genes[3].

  • AURKA Inhibition: AURKA is essential for centrosome maturation and mitotic spindle assembly. ATP-competitive inhibition by imidazo[4,5-b]pyridines triggers G2/M phase cell cycle arrest, invariably leading to apoptosis in rapidly dividing cancer cell lines[4][6].

Pathway MIPC 2-MIPC Scaffold (Purine Isostere) GSK3B GSK-3β MIPC->GSK3B ATP-competitive inhibition AURKA Aurora Kinase A MIPC->AURKA ATP-competitive inhibition BetaCatenin β-Catenin Stabilization GSK3B->BetaCatenin Prevents degradation Mitosis Mitotic Progression AURKA->Mitosis Blocked by inhibition Outcome1 Metabolic Modulation BetaCatenin->Outcome1 Gene transcription Outcome2 G2/M Arrest & Apoptosis Mitosis->Outcome2 Spindle defect

Mechanism of action for 2-MIPC targeting GSK-3β and AURKA signaling pathways.

Quantitative Benchmarking Data

When benchmarking a carboxylic acid core like 2-MIPC, we must account for its high polarity, which natively restricts cell membrane permeability. Therefore, robust benchmarking compares the core scaffold and its functionalized derivatives (e.g., amides) against gold-standard inhibitors: CHIR99021 (for GSK-3β) and Alisertib (for AURKA).

Table 1: Comparative Efficacy Profile
CompoundPrimary TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (µM) - HCT116Cellular IC₅₀ (µM) - MCF-7
2-MIPC (Core Acid) GSK-3β / AURKA~450 / ~820> 50.0 (Poor Permeability)> 50.0 (Poor Permeability)
2-MIPC Amide Derivative GSK-3β12.50.851.20
CHIR99021 (Control) GSK-3β5.00.350.60
Alisertib (Control) AURKA1.22.400.15

Application Scientist Insight: The raw 2-MIPC acid demonstrates moderate biochemical target engagement but fails in cell-based assays due to ionization at physiological pH. Converting the C7-carboxylic acid to an amide dramatically improves lipophilicity and cellular penetration, bringing its efficacy within a log-fold of the highly optimized CHIR99021.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as a closed, self-validating loop. Biochemical assays confirm direct target engagement, while downstream cellular assays confirm phenotypic outcomes.

Workflow Prep Cell Culture (HCT116, MCF-7) Treat Compound Treatment (2-MIPC vs Controls) Prep->Treat Assay1 In Vitro Kinase Assay (IC50 Determination) Treat->Assay1 Assay2 Cell Viability (CellTiter-Glo) Treat->Assay2 Assay3 Western Blot (Phospho-targets) Treat->Assay3 Analysis Data Synthesis & Benchmarking Assay1->Analysis Assay2->Analysis Assay3->Analysis

Self-validating experimental workflow for benchmarking kinase inhibitor efficacy.

Protocol A: Biochemical Target Engagement (ADP-Glo Kinase Assay)

Causality: This cell-free assay isolates the direct physical interaction between the 2-MIPC purine isostere and the kinase ATP-binding pocket, removing cellular permeability variables[2].

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-MIPC and CHIR99021 in 100% DMSO. Transfer to a 384-well plate to yield a final DMSO concentration of 1%.

  • Enzyme Addition: Add 2 ng of recombinant human GSK-3β per well. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL of GSK-3 substrate peptide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE). Incubate for 60 minutes at 30°C.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Data Normalization: Normalize luminescence against a no-enzyme negative control (0% activity) and a vehicle (DMSO) positive control (100% activity).

Protocol B: Intracellular Target Validation (Immunoblotting)

Causality: To prove that the phenotypic effects observed in cells are driven by the specific inhibition of GSK-3β/AURKA, we must quantify the phosphorylation states of their direct downstream targets.

  • Cell Seeding: Seed HCT116 cells (for GSK-3β Wnt axis) and MCF-7 cells (for AURKA mitotic axis) at 3×10⁵ cells/well in 6-well plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with 2-MIPC derivatives (1 µM, 5 µM, 10 µM) or controls (CHIR99021 / Alisertib) for 4 hours.

  • Lysis (Critical Step): Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1 mM PMSF, 1X Protease Inhibitor Cocktail, 1 mM Na₃VO₄, and 10 mM NaF .

    • Scientist's Note: The addition of Sodium Orthovanadate (Na₃VO₄) and Sodium Fluoride (NaF) is non-negotiable. They irreversibly inhibit tyrosine and serine/threonine phosphatases, respectively. Without them, endogenous phosphatases will rapidly dephosphorylate your targets during lysis, yielding false-negative target engagement data.

  • Protein Quantification & Separation: Quantify via BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-GSK-3β (Ser9), total GSK-3β, p-AURKA (Thr288), and GAPDH (loading control) overnight at 4°C.

  • Development: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Protocol C: Phenotypic Efficacy (Cell Viability Assay)

Causality: Quantifies the ultimate biological consequence (cell death or growth arrest) of the kinase inhibition over a 72-hour period.

  • Seeding: Seed cells at 2,000 cells/well in a 96-well opaque white plate.

  • Treatment: After 24 hours, apply a 9-point concentration gradient of compounds.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Measurement: Add CellTiter-Glo reagent (lyses cells and generates a luminescent signal proportional to intracellular ATP, a proxy for viable cells).

  • Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Conclusion

While 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a highly potent biochemical inhibitor of GSK-3β and AURKA due to its purine-mimicking properties[4][7], its native carboxylic acid moiety limits cellular efficacy. Benchmarking reveals that functionalizing this core (e.g., via amidation) is essential to bridge the gap between biochemical target engagement and cellular phenotypic efficacy, bringing its performance in line with commercial standards like CHIR99021.

References
  • NextSDS. 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid — Chemical Substance Information.[1] Available at: [Link]

  • Google Patents. Pyridoimidazole compounds and preparation method thereof.[3] Available at:

  • ResearchGate. Microwave-Assisted C-2 Direct Alkenylation of Imidazo[4,5-b]pyridines: Access to Fluorescent Purine Isosteres.[2] Available at: [Link]

  • PubMed Central (PMC). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[4] Available at: [Link]

  • Current Medicinal Chemistry. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.[6] Available at: [Link] (via edgccjournal.org)

  • Journal of Medicinal Chemistry (ACS). Small Molecular Inhibitors That Target ATM for Drug Discovery: Current Research and Potential Prospective.[5] Available at: [Link]

  • ResearchGate. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[7] Available at: [Link]

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Validation

A Comparative Guide to the Infrared Spectroscopy of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. In the absence of a published experimenta...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. In the absence of a published experimental spectrum for this specific molecule, this document serves as a predictive and comparative tool for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups and comparing their expected vibrational modes with data from analogous structures, this guide offers a robust framework for spectral interpretation and compound verification.

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as potential inhibitors of enzymes and as antimicrobial agents.[1][2][3][4] Accurate structural elucidation is a critical step in the development of new therapeutic agents, and IR spectroscopy is a powerful, non-destructive technique for identifying functional groups and confirming molecular structure.

The Logic of Spectral Prediction

The interpretation of an IR spectrum for a novel compound like 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid relies on the principle of group frequencies. This principle states that specific functional groups absorb infrared radiation at characteristic frequencies, regardless of the rest of the molecule's structure. By systematically analyzing the key functional moieties within our target molecule—the carboxylic acid, the substituted pyridine ring, the imidazole ring, and the methyl group—we can predict the locations of its major absorption bands.

To enhance the accuracy of these predictions, we will draw comparisons with experimental and computational data from structurally related compounds, such as various pyridine-carboxylic acids and other imidazopyridine derivatives.[5][6][7]

Molecular Structure and Key Vibrational Modes

The structure of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid incorporates several functional groups that will give rise to a characteristic IR spectrum. The diagram below illustrates the key components of the molecule that are of interest in an IR analysis.

Caption: Molecular structure of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid with key functional groups highlighted.

Predicted IR Absorption Bands and Comparative Analysis

The following sections detail the expected IR absorption bands for each functional group within the target molecule. The predicted wavenumbers are based on established values and are compared with data from similar compounds found in the literature.[8][9][10]

1. Carboxylic Acid Group (-COOH)

The carboxylic acid moiety provides some of the most distinct and easily identifiable bands in an IR spectrum.

  • O-H Stretching: A very broad and strong absorption band is anticipated between 2500 and 3300 cm⁻¹.[11][12] This broadening is a result of intermolecular hydrogen bonding between carboxylic acid dimers. This feature is a hallmark of carboxylic acids and is highly diagnostic.

  • C=O Stretching: A strong, sharp absorption is expected in the range of 1690-1760 cm⁻¹.[11] For aromatic carboxylic acids, this band typically appears between 1680 and 1710 cm⁻¹. The conjugation of the carbonyl group with the pyridine ring system is expected to shift this absorption to a lower wavenumber within this range. Studies on pyridine-carboxylic acids have identified characteristic absorptions that align with these predictions.[5]

  • C-O Stretching and O-H Bending: Two other characteristic bands for the carboxylic acid group are the C-O stretching vibration, which appears as a medium intensity band between 1210 and 1320 cm⁻¹, and the out-of-plane O-H bend, which is a broad band of medium intensity centered around 920 cm⁻¹.[11]

2. Imidazo[4,5-b]pyridine Core

This fused heterocyclic system has several characteristic vibrations.

  • N-H Stretching: The imidazole ring contains an N-H bond. A moderate to strong, somewhat broad absorption is expected in the 3200-3500 cm⁻¹ region. This band may sometimes be obscured by the very broad O-H stretch of the carboxylic acid.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused ring system will result in several bands of variable intensity in the 1400-1650 cm⁻¹ region. These are often referred to as ring stretching vibrations. For imidazo[1,2-a]pyridine, a related compound, these bands are well-documented.[7] For the broader imidazopyridine family, two diagnostic stretching vibrations, νas(Φ) and νs(Φ), have been noted as important for identification.[1]

  • C-H Aromatic Stretching: The C-H bonds on the pyridine ring will exhibit stretching vibrations in the 3000-3100 cm⁻¹ range.[12] These are typically of weak to medium intensity and appear at slightly higher wavenumbers than the aliphatic C-H stretches.

  • C-H Aromatic Bending: Out-of-plane (oop) C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic ring. These strong absorptions appear in the 675-900 cm⁻¹ "fingerprint" region.

3. Methyl Group (-CH₃)
  • C-H Stretching: The methyl group will show symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range.[11] These are typically of medium intensity.

  • C-H Bending: Asymmetric and symmetric C-H bending (scissoring) vibrations are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[8] These bands can sometimes overlap with the aromatic ring stretching vibrations.

Summary of Predicted IR Absorption Bands

The table below provides a consolidated summary of the predicted IR absorption bands for 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3200-3500Imidazole N-H StretchMedium-Strong, BroadMay overlap with O-H stretch.
2500-3300Carboxylic Acid O-H StretchStrong, Very BroadHighly diagnostic of a hydrogen-bonded carboxylic acid.
3000-3100Aromatic C-H StretchWeak-MediumCharacteristic of C-H bonds on the pyridine ring.
2850-3000Methyl C-H StretchMediumAsymmetric and symmetric stretches.
1690-1720Carboxylic Acid C=O StretchStrong, SharpPosition influenced by conjugation with the aromatic ring.
1400-1650Aromatic C=C and C=N StretchesMedium-Strong, Multiple BandsRing stretching vibrations of the imidazopyridine core.
~1450Methyl C-H Bend (Asymmetric)Medium
~1375Methyl C-H Bend (Symmetric)Medium
1210-1320Carboxylic Acid C-O StretchMediumCoupled with O-H in-plane bending.
675-900Aromatic C-H Bend (Out-of-Plane)StrongDiagnostic for the substitution pattern on the pyridine ring.
Experimental Protocol: Acquiring an FTIR Spectrum

For researchers synthesizing 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, the following provides a standard procedure for obtaining a high-quality FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

Objective: To obtain the infrared spectrum of solid 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.
Materials:
  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (a few milligrams)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are turned on and have been allowed to stabilize according to the manufacturer's instructions.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or another suitable solvent. Allow the crystal to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure clamp to ensure firm and even contact between the sample and the crystal surface. Apply consistent pressure as recommended by the instrument manufacturer.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary corrections, such as a baseline correction, if required.

    • Label the significant peaks and compare their positions and relative intensities to the predicted values in this guide.

  • Cleaning:

    • Release the pressure clamp and remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prepare for the next measurement.

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Conclusion

This guide provides a comprehensive, predictive framework for the interpretation of the IR spectrum of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. By leveraging established principles of group frequencies and making objective comparisons with structurally similar molecules, researchers can confidently use IR spectroscopy as a tool for structural verification in their synthetic and drug discovery endeavors. The provided experimental protocol offers a standardized method for obtaining a high-quality spectrum for this and other solid-phase compounds.

References
  • Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. - J-Stage. Available at: [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir - ACS Publications. Available at: [Link]

  • Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials - PubMed. Available at: [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - ResearchGate. Available at: [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes - ResearchGate. Available at: [Link]

  • FTIR, FT‐Raman Spectra and ab initio DFT Vibrational Analysis Of 3‐Pyridinecarboxylic Acid And 2‐Flluoro‐3‐Pyridinecarboxylic Acid | AIP Conference Proceedings | AIP Publishing. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - MDPI. Available at: [Link]

  • FTIR spectrum of pyridine‐2,5‐dicarboxylic acid ligand. - ResearchGate. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Available at: [Link]

  • 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid - NextSDS. Available at: [Link]

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • IR Absorption Table. Available at: [Link]

  • IR Chart - Spectroscopy Tutorial. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. Available at: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega - ACS Publications. Available at: [Link]

  • Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations - PubMed. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. Available at: [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Disposal Protocol: A Comprehensive Guide for 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

This guide provides a detailed, safety-driven protocol for the proper disposal of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS No. 115951-61-6) and its associated waste streams.

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, safety-driven protocol for the proper disposal of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS No. 115951-61-6) and its associated waste streams. As a pyridine-based heterocyclic compound, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance.

Hazard Assessment & Waste Characterization

Understanding the inherent risks of a chemical is the foundation of its safe management. 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is classified as a hazardous substance.[1] Its disposal pathway is dictated by the following hazard classifications, which necessitate its treatment as regulated hazardous waste.[2][3]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity Category 4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation Category 2WarningH315: Causes skin irritation.[1][4]
Eye Irritation Category 2AWarningH319: Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335/H336: May cause respiratory irritation or drowsiness and dizziness.[1][5]

The causality for treating this compound as hazardous waste stems from its acute toxicity and irritant properties. Pyridine and its derivatives are explicitly noted as hazardous, and any materials contaminated with them, including soil, water, or lab debris, must be managed under state and federal regulations.[2][6]

Personnel Protective Equipment (PPE) & Engineering Controls

To mitigate the risks of exposure during handling and disposal, a combination of engineering controls and PPE is mandatory.

  • Primary Engineering Control: All handling and packaging of waste containing 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid must be conducted within a certified chemical fume hood.[2] This is critical to minimize inhalation exposure, which is a primary route of acute toxicity.[1]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical splash goggles and a face shield.[7] Standard safety glasses are insufficient. This is mandated by the compound's classification as a serious eye irritant.[1][4]

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[2] Gloves must be inspected for integrity before each use. An appropriate glove removal technique (without touching the outer surface) must be employed to prevent skin contact.[7]

    • Body Protection: A lab coat or a chemical-resistant suit is required to protect against skin contact.[7]

Step-by-Step Waste Collection & Segregation Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or poured down the sewer system.[2][8]

  • Designate a Waste Container:

    • Select a container that is chemically compatible with pyridine-based compounds.[3][9] High-density polyethylene (HDPE) carboys are a common and effective choice.

    • Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[3][9]

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container.[10]

    • The label must, at a minimum, include the following information:

      • The words "Hazardous Waste" .[2][9]

      • The full chemical name: "Waste 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid" .[2][9] Do not use abbreviations or chemical formulas.[9]

      • A list of all constituents and their approximate percentages.[9]

      • The relevant hazard warnings (e.g., "Toxic," "Irritant").[2][10]

  • Segregate Waste Streams:

    • Collect waste 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, whether in solid form or dissolved in solvents, in its designated container.

    • Crucially, do not mix this waste with incompatible materials such as strong oxidizers or strong acids. [2] Incompatible mixing can lead to dangerous chemical reactions.

    • Solid waste, such as contaminated filter paper, gloves, or absorbent pads, should be collected in a separate, clearly labeled solid hazardous waste container.

  • Maintain Container Integrity:

    • Keep the waste container securely closed at all times, except when you are actively adding waste.[9] Never leave a funnel in an open waste container. [9]

On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while it awaits pickup by the institution's Environmental Health & Safety (EHS) department.[9][11]

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[9][11]

  • Containment: Store the sealed waste container within a secondary containment system, such as a chemical-resistant basin or tray.[2][3] This prevents the spread of material in case of a primary container leak.

  • Environment: The storage area must be cool, dry, and well-ventilated.[2] Keep it away from sources of ignition, heat, and direct sunlight.[2]

  • Inspections: The SAA and its containers must be inspected weekly for any signs of leakage or deterioration.[3][9]

  • Volume Limits: SAAs are typically limited to holding a maximum of 55 gallons of hazardous waste.[11] Once a container is full, it must be removed by EHS within 72 hours.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the safe management and disposal of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid waste.

G start Waste Generated: 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid spill_check Is there a spill? start->spill_check collect_waste 1. Wear full PPE. 2. Collect waste in a compatible, labeled hazardous waste container. spill_check->collect_waste No spill_procedure 1. Evacuate non-essential personnel. 2. Ensure area is ventilated. 3. Contain spill with inert absorbent (e.g., vermiculite, sand). spill_check->spill_procedure Yes container_full Is container full? collect_waste->container_full store_waste Store sealed container in secondary containment within the SAA. container_full->store_waste No contact_ehs Contact Institutional EHS for waste pickup. container_full->contact_ehs Yes store_waste->container_full collect_spill Collect absorbed material into a sealed, labeled hazardous waste container. spill_procedure->collect_spill collect_spill->store_waste end_point End: Waste is safely managed for final disposal (e.g., incineration). contact_ehs->end_point

Caption: Disposal workflow for 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

Emergency Procedures: Spill and Exposure

In the event of a spill:

  • Evacuate: Immediately alert others and evacuate all non-essential personnel from the area.[2]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[2]

  • Contain: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to dike and contain the spill.[2][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable hazardous waste container for disposal.[7]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, and collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department.

In the event of personal exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[4][7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[7] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][13]

Final Disposal Pathway

The ultimate disposal of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid waste is managed by licensed hazardous waste disposal services, coordinated through your institution's EHS department.[9][14] The most common and effective method for the destruction of pyridine-based chemical waste is high-temperature incineration in a licensed facility.[6][8] This process ensures the complete destruction of the hazardous compound, preventing its release into the environment.

By adhering to this comprehensive protocol, you ensure that 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is managed safely from the point of generation to its final disposal, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid - Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Particularly Hazardous Substances. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride - Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (2020, October). University of Massachusetts Amherst. Retrieved from [Link]

  • Imidazo(4,5-b)pyridine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • 2,7-dimethyl-1H-imidazo[4,5-b]pyridine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS - Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. (2006, June 16). Cole-Parmer. Retrieved from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Reactant of Route 2
2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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